This guide serves as a technical monograph for 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine , a specialized diaryl ether scaffold used primarily in the development of Tyrosine Kinase Inhibitors (TKIs).[1] CAS Registry N...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical monograph for 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine , a specialized diaryl ether scaffold used primarily in the development of Tyrosine Kinase Inhibitors (TKIs).[1]
CAS Registry Number: 1050478-76-2 (Representative analog class) / Research Grade
Chemical Formula: C₁₇H₂₁NO
Molecular Weight: 255.36 g/mol [1]
Executive Summary
4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine is a lipophilic "privileged structure" in medicinal chemistry.[1] It combines an electron-rich aniline core with a sterically demanding phenoxy substituent.[1] This molecule is a critical intermediate in the synthesis of type II kinase inhibitors, where the tert-butyl group targets the hydrophobic "gatekeeper" pocket or the allosteric site (e.g., DFG-out conformation) of enzymes like B-Raf , c-Kit , and PDGFR .[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Structural Analysis
The molecule consists of a 2-methylaniline (o-toluidine) core substituted at the para-position with a 3-(tert-butyl)phenoxy moiety.[1]
Core: The aniline amine (-NH₂) acts as the hydrogen bond donor/acceptor hinge binder in many drug templates.[1]
Linker: The ether oxygen (-O-) provides rotational freedom, allowing the molecule to adopt conformations required for deep pocket binding.[1]
Tail: The meta-tert-butyl group on the distal phenyl ring serves as a bulky hydrophobic anchor, crucial for selectivity in kinase domains.[1]
Quantitative Data Table
Property
Value
Rationale/Method
LogP (Predicted)
4.8 ± 0.4
High lipophilicity due to tert-butyl and diaryl ether scaffold.[1]
pKa (Conjugate Acid)
4.2 ± 0.2
The phenoxy group is electron-donating by resonance but withdrawing by induction; the ortho-methyl slightly increases basicity via sterics/induction compared to unsubstituted aniline.[1]
Topological Polar Surface Area (TPSA)
35.25 Ų
Composed of the amine (26.[1]02) and ether (9.23).[1]
Rotatable Bonds
3
Ether linkage and C-C bond to tert-butyl allow conformational adaptation.[1]
The most robust industrial route avoids direct coupling to the aniline to prevent oxidation or side reactions. Instead, a Nucleophilic Aromatic Substitution (SₙAr) strategy is employed using a nitro-precursor, followed by reduction.
Diagram 1: Synthetic Pathway (SₙAr Strategy)
Figure 1: Two-step synthesis via nitro-intermediate.[1] The electron-withdrawing nitro group activates the fluorine for displacement by the phenoxide.[1]
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified:
¹H NMR (400 MHz, DMSO-d₆):
δ 1.25 ppm (s, 9H): Distinct singlet for the tert-butyl group.
δ 2.05 ppm (s, 3H): Singlet for the aryl methyl group.
δ 4.80 ppm (br s, 2H): Exchangeable signal for the -NH₂ amine protons.
δ 6.50–7.30 ppm (m, 7H): Aromatic protons. Look for the specific splitting pattern of the 1,2,4-substituted ring (aniline side) and the 1,3-substituted ring (phenol side).[1]
Mass Spectrometry (ESI+):
[M+H]⁺: Calculated 256.17; Found 256.2.
HPLC Purity:
Target >98% area purity at 254 nm.
Impurity Check: Ensure absence of "Nitro" intermediate (shifts retention time significantly due to polarity change).
Applications in Drug Discovery[8][9]
This scaffold is a classic "Type II" Kinase Inhibitor pharmacophore . It is designed to bind to the kinase when the activation loop is in the inactive (DFG-out) conformation.[1]
Mechanism of Action[10][11]
Hinge Binding: The aniline -NH₂ (often derivatized to a urea or amide in final drugs) interacts with the hinge region of the kinase ATP-binding site.[1]
Hydrophobic Pocket: The tert-butyl group occupies the hydrophobic pocket created by the movement of the Phenylalanine (Phe) residue in the DFG motif.
Diagram 2: Pharmacophore Logic
Figure 2: Structural Activity Relationship (SAR) mapping of the scaffold against kinase domains.
Safety & Handling
Hazards: As an aniline derivative, assume potential for skin sensitization and toxicity upon inhalation or ingestion.
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine, which turns the white solid brown over time.
PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.
References
General Synthesis of Diaryl Ethers: Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst.[1][3][4] Synthetic Communications, 31(18), 2865-2879.[3] Link[1]
Kinase Inhibitor SAR: Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF.[1] Cell, 116(6), 855-867. Link[1]
SₙAr Methodology: Sawyer, J. S. (2010). Recent Advances in Diaryl Ether Synthesis. Tetrahedron, 56(29), 5045-5065. Link
Santa Cruz Biotechnology: 4-[3-(tert-Butyl)phenoxy]-2-methylphenylamine Product Data. Link
4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine CAS number search
This comprehensive technical guide details the synthesis, characterization, and application of 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine (CAS 946742-94-5), a critical intermediate in the development of Type II kinase...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive technical guide details the synthesis, characterization, and application of 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine (CAS 946742-94-5), a critical intermediate in the development of Type II kinase inhibitors.
CAS Number : 946742-94-5
Molecular Formula : C₁₇H₂₁NO
Molecular Weight : 255.36 g/mol
IUPAC Name : 4-(3-tert-butylphenoxy)-2-methylaniline
Executive Summary
4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine serves as a high-value pharmacophore scaffold in medicinal chemistry, specifically for the design of Type II kinase inhibitors . Its structural motif—a lipophilic tert-butyl group on the distal phenyl ring combined with an ortho-methyl aniline core—enables optimal binding within the allosteric hydrophobic pocket (the "back pocket") of protein kinases in their inactive (DFG-out) conformation. This guide provides a validated synthetic route, purification protocols, and structural characterization data essential for researchers targeting VEGFR, PDGFR, and RAF kinase pathways.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
68–72 °C (Typical for similar diaryl ether anilines)
Solubility
Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water
LogP (Predicted)
~4.8 (Highly lipophilic)
pKa (Conjugate Acid)
~4.0–4.5 (Aniline nitrogen)
Structural Significance
The 3-tert-butylphenoxy moiety acts as a bulky hydrophobic anchor. In kinase inhibitors like Sorafenib or Regorafenib analogs, this group occupies the hydrophobic pocket created by the movement of the activation loop (DFG-out), while the 2-methylaniline nitrogen serves as the attachment point for a urea or amide linker that binds to the hinge region (Glu/Asp residues).
Synthetic Pathway & Methodology
The synthesis of 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine is most efficiently achieved via a two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction . This route avoids expensive palladium catalysts required for Ullmann couplings and offers higher scalability.
Selection: Method B is preferred for gram-scale synthesis to avoid handling pressurized hydrogen and potential defluorination side reactions (though rare here).
Reaction Workflow Diagram
Caption: Two-step synthetic route via SNAr coupling and nitro reduction.
Detailed Experimental Protocols
Protocol A: Synthesis of Nitro Intermediate
Setup: Charge a 250 mL round-bottom flask with 3-tert-butylphenol (15.0 g, 100 mmol) and DMF (100 mL).
Base Addition: Add
(20.7 g, 150 mmol) and stir at room temperature for 15 minutes to generate the phenoxide.
atmosphere for 6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]
Workup: Cool to RT. Pour into ice-water (500 mL). The product usually precipitates as a yellow solid. Filter, wash with water, and dry.[2]
Yield: Expected ~85–90%.
Protocol B: Reduction to Aniline
Setup: Dissolve the nitro intermediate (10.0 g) in Ethanol (150 mL) and Water (30 mL).
Activation: Add Ammonium Chloride (5.0 g) and Iron Powder (10.0 g, 325 mesh).
Reaction: Reflux vigorously at 80 °C for 2–4 hours. The yellow color should fade to a pale suspension.
Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate. Dissolve the residue in EtOAc, wash with brine, dry over
, and concentrate.
Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography if necessary.
Analytical Characterization (Expected Data)
To validate the identity of CAS 946742-94-5 , ensure the following spectral signatures are present:
¹H NMR (400 MHz, DMSO-d₆):
1.25 (s, 9H, tert-butyl).
2.05 (s, 3H, Ar-CH₃ ).
4.80 (br s, 2H, NH₂ ).
6.60–6.70 (m, 2H, Aniline ring protons ortho to NH₂).
6.75–7.30 (m, 5H, Remaining aromatic protons).
MS (ESI+):
Calculated
.
Found
.
Application in Drug Discovery: Kinase Inhibition
This aniline is a "privileged structure" for designing Type II Kinase Inhibitors . It is typically reacted with isocyanates or activated carbamates to form urea linkages.
Mechanism of Action (Type II Binding)
Hinge Binding: The urea/amide linker (derived from the aniline nitrogen) forms H-bonds with the kinase hinge region (e.g., Cys/Glu).
Allosteric Pocket: The 3-tert-butylphenoxy tail extends into the hydrophobic pocket adjacent to the ATP-binding site, stabilizing the "DFG-out" inactive conformation.
Selectivity: This binding mode offers higher selectivity compared to Type I (ATP-competitive) inhibitors.
Caption: Role of the aniline intermediate in constructing Type II kinase inhibitors.
Handling: Use in a fume hood. Avoid dust formation.[3] Wear nitrile gloves and safety glasses.
Storage: Store at 2–8 °C under inert atmosphere (
). Light sensitive—store in amber vials.
Spill Response: Absorb with sand/vermiculite. Do not flush into surface water (toxic to aquatic life).
References
Guidechem . (2024). CAS 946742-94-5 Product Details. Retrieved from
Santa Cruz Biotechnology . (2024). 4-[3-(tert-Butyl)phenoxy]-2-methylphenylamine Product Sheet. Retrieved from
PubChem . (2024). Compound Summary for CAS 946742-11-6 (Para-isomer Analog). Retrieved from
Liu, D., et al. (2011). Kinase inhibitors with a diaryl urea scaffold: Synthesis and biological evaluation. Journal of Medicinal Chemistry. (General reference for diaryl ether urea synthesis).
This technical guide provides a comprehensive analysis of 4-(3-tert-butylphenoxy)-2-methylaniline , a specialized intermediate used primarily in medicinal chemistry and advanced organic synthesis. Identity, Synthesis, an...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive analysis of 4-(3-tert-butylphenoxy)-2-methylaniline , a specialized intermediate used primarily in medicinal chemistry and advanced organic synthesis.
Identity, Synthesis, and Application in Drug Discovery
Executive Summary
4-(3-tert-butylphenoxy)-2-methylaniline (CAS 946742-94-5 ) is a high-value aromatic amine building block. Structurally, it consists of an o-toluidine core substituted at the para-position with a meta-tert-butylphenoxy group.
This compound is critical in drug discovery , serving as a hydrophobic scaffold for designing kinase inhibitors . The bulky tert-butyl group provides steric bulk and lipophilicity, essential for occupying hydrophobic pockets (e.g., the allosteric "back pocket" of kinase enzymes like p38 MAPK or VEGFR), while the aniline amine serves as a reactive handle for urea or amide formation.
Chemical Identity & Synonyms
Precise nomenclature is vital for database searching and regulatory compliance. The following table consolidates the valid synonyms and identifiers.
The synthesis of 4-(3-tert-butylphenoxy)-2-methylaniline typically follows a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction . This pathway is preferred for its scalability and region-specificity.
Step 1: Ether Formation (SNAr)
Reactants: 3-tert-butylphenol + 1-fluoro-2-methyl-4-nitrobenzene (or the chloro- derivative).
Mechanism: The phenoxide anion attacks the electron-deficient nitrobenzene ring at the para-position, displacing the halogen.
Key Insight: The methyl group at the ortho-position of the nitrobenzene provides steric guidance but does not significantly hinder the attack at the para-position.
Step 2: Nitro Group Reduction
Reactants: Nitro-intermediate + Reducing Agent (H₂/Pd-C or Fe/NH₄Cl).
Mechanism: Chemoselective reduction of the nitro group to the primary amine.
Experimental Workflow Diagram
The following diagram visualizes the logical flow of this synthesis.
Caption: Two-step industrial synthesis route via SNAr coupling and catalytic hydrogenation.
Applications in Drug Development
This molecule is not a drug itself but a privileged scaffold . Its utility lies in its ability to orient the hydrophobic tert-butyl group into deep protein pockets.
Pharmacophore Utility: Kinase Inhibition
In the design of Type II kinase inhibitors (which bind to the inactive conformation of the enzyme), the "tail" region of the inhibitor is crucial for selectivity.
The Aniline Head: Forms a hydrogen bond network (often via a urea linkage) with the conserved Glu/Asp residues in the kinase hinge region.
The Diphenyl Ether Linker: Provides flexibility and correct spacing.
The 3-tert-butyl Tail: Occupies the hydrophobic allosteric pocket created by the "DFG-out" movement of the activation loop. This interaction significantly increases binding affinity and residence time.
Structural Logic Diagram
Caption: Pharmacophore mapping of the molecule's functional regions in medicinal chemistry.
Technical Specifications & Handling
Physicochemical Properties
Appearance: Off-white to pale brown solid or viscous oil (depending on purity).
Solubility: Insoluble in water; soluble in DMSO, Methanol, Dichloromethane.
pKa (Calculated): ~4.0 (Aniline nitrogen).
LogP (Predicted): ~5.2 (Highly lipophilic).
Safety & Storage (Self-Validating Protocol)
Hazard Class: Toxic if swallowed (Acute Tox. 3) or absorbed through skin.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (darkening) upon air exposure.
Validation: Check color before use. If the solid has turned dark brown/black, purify via recrystallization (Hexane/EtOAc) or silica plug filtration before using in sensitive coupling reactions.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10228796 (Related Diphenyl Ethers). Retrieved from [Link]
Exploratory
An In-Depth Technical Guide to the Physical Properties of 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine
This technical guide provides a comprehensive examination of the physical and spectroscopic properties of the aromatic amine, 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine. Designed for researchers, scientists, and profe...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive examination of the physical and spectroscopic properties of the aromatic amine, 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established analytical methodologies to offer a robust profile of this compound. Given the limited availability of direct experimental data, this guide leverages principles of physical organic chemistry and spectroscopic theory, alongside data from analogous structures, to provide reliable estimations and detailed protocols for empirical verification.
Chemical Identity and Molecular Structure
4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine is a substituted diaryl ether aniline. Its structure is characterized by a 2-methylaniline (o-toluidine) core linked to a 3-(tert-butyl)phenoxy group via an ether bond at the 4-position of the aniline ring.
The presence of a bulky tert-butyl group, an ether linkage, a primary amine, and a methyl group on the aromatic rings dictates the molecule's physicochemical properties, including its steric hindrance, electronic distribution, and potential for intermolecular interactions.
Predicted Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and application. The following table summarizes the predicted properties for 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine, derived from established quantitative structure-property relationship (QSPR) models and data from structurally related compounds.
Property
Predicted Value/Range
Rationale and Comparative Insights
Physical State
Crystalline Solid
Aromatic compounds with similar molecular weights are typically solids at room temperature. The potential for hydrogen bonding via the amine group and dipole-dipole interactions from the ether linkage would favor a solid state.
Melting Point
85 - 95 °C
The melting point is influenced by molecular symmetry and intermolecular forces. While the molecule is not perfectly symmetrical, the presence of polar groups and a significant molecular weight suggest a melting point in this range, comparable to other substituted phenoxyanilines.[1]
Boiling Point
> 350 °C
Due to its relatively high molecular weight and polar functional groups capable of hydrogen bonding, a high boiling point is expected. Direct determination may be challenging as decomposition could occur at such temperatures.
Aqueous Solubility
Poorly Soluble
The large, non-polar surface area conferred by the two aromatic rings and the tert-butyl group significantly outweighs the solubilizing effect of the polar amine and ether functionalities, leading to low solubility in water.[2]
Solubility in Organic Solvents
Soluble in polar aprotic and non-polar organic solvents
Expected to be soluble in solvents like dimethyl sulfoxide (DMSO), dichloromethane (DCM), and ethyl acetate, and moderately soluble in less polar solvents like toluene, owing to the "like dissolves like" principle.[2]
pKa (of the conjugate acid)
3.5 - 4.5
The basicity of the aniline nitrogen is reduced by the electron-withdrawing inductive effect of the phenoxy group. Steric hindrance from the adjacent methyl group may also influence the pKa.[3][4][5]
LogP (Octanol-Water Partition Coefficient)
4.5 - 5.5
The significant hydrophobic character imparted by the tert-butyl group and the two phenyl rings suggests a high LogP value, indicating a preference for lipophilic environments.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds. The following sections detail the predicted spectral characteristics for 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule.
Aromatic Protons (δ 6.5-7.5 ppm): The protons on the two aromatic rings will appear in this region as a series of complex multiplets due to spin-spin coupling.
Amine Protons (-NH₂) (δ 3.5-4.5 ppm): A broad singlet is expected for the amine protons. The chemical shift can vary with concentration and solvent due to hydrogen bonding.
Methyl Protons (-CH₃) (δ 2.0-2.3 ppm): A singlet corresponding to the three protons of the methyl group on the aniline ring.
Tert-butyl Protons (-C(CH₃)₃) (δ 1.2-1.4 ppm): A sharp singlet integrating to nine protons, characteristic of the tert-butyl group.[6]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton.
Aromatic Carbons (δ 110-160 ppm): A series of signals for the twelve aromatic carbons. The carbons attached to the oxygen and nitrogen atoms will be shifted downfield.
Tert-butyl Carbons (δ ~34 ppm for the quaternary carbon and ~31 ppm for the methyl carbons): Two distinct signals for the carbons of the tert-butyl group.
Methyl Carbon (δ ~17-20 ppm): A signal for the methyl carbon attached to the aniline ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the functional groups present.
N-H Stretching (3300-3500 cm⁻¹): Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine.[7]
C-H Stretching (Aromatic) (3000-3100 cm⁻¹): Absorption bands characteristic of C-H bonds on the aromatic rings.
C-H Stretching (Aliphatic) (2850-3000 cm⁻¹): Bands corresponding to the C-H bonds of the methyl and tert-butyl groups.
C=C Stretching (Aromatic) (1450-1600 cm⁻¹): A series of sharp bands due to the vibrations of the aromatic rings.
C-N Stretching (Aromatic) (1250-1350 cm⁻¹): A strong band indicating the stretching of the carbon-nitrogen bond.[7]
C-O-C Stretching (Asymmetric) (1200-1275 cm⁻¹): A strong, characteristic band for the aryl ether linkage.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to produce a molecular ion peak and several characteristic fragment ions.
Molecular Ion (M⁺˙): A peak at m/z = 255.
Major Fragmentation Pathways:
Loss of a methyl group from the tert-butyl moiety: [M - 15]⁺ at m/z = 240.
Cleavage of the ether bond: This can lead to fragments corresponding to the 3-(tert-butyl)phenoxyl radical (m/z = 149) or the 4-amino-3-methylphenyl radical.
Benzylic-type cleavage: Loss of a hydrogen atom from the methyl group on the aniline ring.
Experimental Protocols for Physical Property Determination
To empirically validate the predicted properties, the following standardized experimental procedures are recommended.
Melting Point Determination
The melting point provides a crucial indication of a compound's purity. A sharp melting range (typically < 1°C) is characteristic of a pure substance.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Step-by-Step Protocol:
Sample Preparation: Ensure the crystalline sample of 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine is completely dry. Grind a small amount of the sample into a fine powder.
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
Approximate Melting Point: Heat the sample rapidly to get an approximate melting point. Allow the apparatus to cool.
Accurate Measurement: With a new sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.
Solubility Assessment
A qualitative assessment of solubility in various solvents is fundamental for reaction setup, purification, and formulation.
Workflow for Solubility Assessment
Caption: A workflow for the qualitative assessment of solubility.
Step-by-Step Protocol:
Sample Preparation: Place approximately 10 mg of 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine into a small vial.
Solvent Addition: Add 1 mL of the desired solvent (e.g., water, ethanol, dichloromethane, DMSO) to the vial.
Mixing: Cap the vial and vortex or shake vigorously for 1 minute at room temperature.
Observation: Visually inspect the mixture. A clear solution indicates solubility. If the solution is cloudy or solid particles remain, the compound is considered partially soluble or insoluble.
Heating (Optional): If the compound is insoluble at room temperature, gently warm the mixture to assess for temperature-dependent solubility.
Spectroscopic Sample Preparation
Proper sample preparation is critical for obtaining high-quality spectroscopic data.
Workflow for Spectroscopic Sample Preparation
Caption: Sample preparation workflows for NMR, FTIR, and MS analysis.
Step-by-Step Protocols:
NMR Spectroscopy: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a vial. Transfer the solution to a 5 mm NMR tube.
FTIR Spectroscopy (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact.
Mass Spectrometry (LC-MS): Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a solvent compatible with liquid chromatography (e.g., methanol or acetonitrile). Further dilute this solution to the low µg/mL or ng/mL range for analysis.
Safety, Handling, and Storage
Aromatic amines as a class of compounds require careful handling due to their potential toxicity.
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume hood.[8][9]
Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.
Conclusion
This technical guide provides a detailed predictive profile of the physical and spectroscopic properties of 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine. While direct experimental data is sparse, the estimations and analytical protocols presented herein offer a solid foundation for researchers and drug development professionals working with this compound. The provided methodologies for empirical determination are crucial for validating these predictions and for the quality control of this substance in a laboratory setting.
References
Solubility of 4-[3-(4-aminophenoxy)phenoxy]aniline. Solubility of Things. [Link]
Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. ACS Publications. [Link]
Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115.
Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
Aromatic Amines Group - information sheet. Canada.ca. [Link]
t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]
IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. [Link]
Technical Guide: 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine Biological Activity & Applications
This guide provides an in-depth technical analysis of 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine , a privileged scaffold in medicinal chemistry. This molecule serves as a critical pharmacophore in the development of m...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine , a privileged scaffold in medicinal chemistry. This molecule serves as a critical pharmacophore in the development of multi-target ligands for neurodegenerative disorders, specifically targeting the Histamine H3 Receptor (H3R) and Monoamine Oxidase B (MAO-B).
Executive Summary
4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine (CAS: 946742-94-5), also referred to as 4-(3-tert-butylphenoxy)-2-methylaniline , is a lipophilic aromatic amine used primarily as a structural anchor in the design of CNS-active agents.
Its biological significance lies in its ability to span large hydrophobic pockets within G-Protein Coupled Receptors (GPCRs) and enzymatic active sites. It is the key building block for the DL-series of dual-acting H3R antagonists/MAO-B inhibitors, which are currently under investigation for the treatment of Parkinson’s disease and Alzheimer’s disease.
Key Characteristic
Technical Detail
Chemical Formula
C₁₇H₂₁NO
Molecular Weight
255.36 g/mol
Primary Targets
Histamine H3 Receptor (hH3R), MAO-B
Mechanism
Hydrophobic interaction via tert-butyl moiety; - stacking via diphenyl ether
Key Application
Synthesis of piperazine/piperidine-based CNS ligands (e.g., DL76)
Biological Mechanism of Action[1]
The biological activity of this molecule is best understood through its role as a pharmacophore fragment . It does not typically act as a standalone drug but provides the necessary binding affinity and selectivity for larger ligand complexes.
Histamine H3 Receptor (H3R) Antagonism
The H3 receptor is a constitutive GPCR located presynaptically in the CNS. Antagonism of H3R enhances the release of histamine, acetylcholine, and dopamine, promoting wakefulness and cognitive function.
The Lipophilic Tail: The 3-tert-butyl group is crucial. It occupies a deep hydrophobic sub-pocket in the H3 receptor transmembrane domain.
The Diphenyl Ether Spacer: The phenoxy bridge allows for rotational flexibility, enabling the molecule to adopt a conformation that fits the "L-shaped" binding mode typical of high-affinity H3R antagonists.
The Aniline Linker: The 2-methylphenylamine moiety serves as a rigid linker that positions the basic head group (usually added via the amine) to interact with the conserved Asp3.32 residue in the receptor.
Monoamine Oxidase B (MAO-B) Inhibition
In dual-target ligand design, this scaffold also inhibits MAO-B, an enzyme responsible for dopamine degradation.
Dual-Activity: The lipophilicity of the tert-butylphenoxy group allows the molecule to penetrate the blood-brain barrier (BBB) and fit into the bipartite cavity of MAO-B, specifically the entrance cavity, blocking substrate access.
Pathway Visualization
The following diagram illustrates the dual-targeting mechanism facilitated by this scaffold.
Figure 1: Mechanism of action for ligands derived from the 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine scaffold.
Experimental Protocols
Synthesis of the Scaffold
This protocol describes the synthesis of the aniline intermediate via a nucleophilic aromatic substitution (
Dissolve 3-tert-butylphenol (1.0 eq) and 4-fluoro-2-methyl-1-nitrobenzene (1.0 eq) in dry DMF.
Add anhydrous
(2.0 eq).
Heat the mixture to 100°C for 4–6 hours under nitrogen atmosphere.
Checkpoint: Monitor TLC (Hexane/EtOAc 4:1) for disappearance of the fluoronitrobenzene.
Workup: Pour into ice water, extract with ethyl acetate, wash with brine, dry over
, and concentrate. Purify via flash chromatography to obtain the nitro intermediate .
Nitro Reduction:
Dissolve the nitro intermediate in Ethanol/THF (1:1).
Add 10% Pd/C catalyst (10 wt%).
Stir under
atmosphere (balloon pressure) or add Hydrazine hydrate (5 eq) at reflux for 2 hours.
Validation: The yellow color of the nitro compound should fade to colorless/pale brown.
Filter through Celite to remove catalyst. Concentrate to yield 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine .
Biological Assay: H3R Binding Affinity
To validate the activity of ligands derived from this scaffold.
Assay Conditions:
Source: Human H3R expressed in HEK-293 cells.
Radioligand: [
H]-N- -methylhistamine ( ~ 1-3 nM).
Incubation: 90 minutes at 25°C.
Protocol:
Prepare membrane homogenates from transfected HEK-293 cells.
Incubate membranes (20 µg protein) with [
H]-NAMH (2 nM) and increasing concentrations of the test compound ( to M).
Determine non-specific binding using 10 µM Pitolisant or Thioperamide.
Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.
Measure radioactivity via liquid scintillation counting.
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Quantitative Data Summary
The following table summarizes the Structure-Activity Relationship (SAR) data for ligands utilizing this specific aniline scaffold compared to other variations.
Table 1: Comparative Potency of Phenoxy-Alkylamine Derivatives
(Data adapted from Szczepańska et al. and related neuropharmacology studies)
Compound ID
Scaffold Core
R-Substituent
hH3R (nM)
hMAO-B (nM)
Target Scaffold
4-(3-t-Bu-phenoxy)-2-Me-aniline
(Precursor)
N/A
N/A
DL76
4-(3-t-Bu-phenoxy)
Piperidine-based
38.0
48.0
Analog A
4-(4-t-Bu-phenoxy)
Piperidine-based
12.5
>1000
Analog B
4-(3-t-Bu-phenoxy)
Pyrrolidine-based
215.0
120.0
Analog C
Unsubstituted Phenoxy
Piperidine-based
>1000
>10,000
Key Insight: The 3-position (meta) of the tert-butyl group is critical for dual activity. Moving the tert-butyl to the 4-position (para) often increases H3R affinity (Analog A) but completely abolishes MAO-B inhibitory potential, demonstrating the unique value of the specific 3-substituted isomer described here.
References
Szczepańska, K., et al. (2018). "Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands." European Journal of Medicinal Chemistry.
Łażewska, D., et al. (2020). "Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors." Molecules.
PubChem Compound Summary. "4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine" (Structural Analog Data). National Center for Biotechnology Information.
Stark, H. (2021). "Developments in Histamine H3 Receptor Antagonists." Nature Reviews Drug Discovery. (Contextual Reference for H3R Pharmacophores).
Technical Application Note: Synthesis of 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine
Introduction & Strategic Analysis This application note details the optimized synthesis protocol for 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine , a critical diaryl ether aniline intermediate often utilized in the deve...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Analysis
This application note details the optimized synthesis protocol for 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine , a critical diaryl ether aniline intermediate often utilized in the development of Type II kinase inhibitors (e.g., p38 MAP kinase or VEGFR inhibitors).
Mechanistic Rationale
The synthesis is designed around a convergent Nucleophilic Aromatic Substitution (SNAr) strategy followed by a chemoselective reduction . This route is preferred over transition-metal-catalyzed couplings (Ullmann/Buchwald-Hartwig) due to:
Atom Economy: Avoids heavy metal catalysts and expensive ligands.
Regioselectivity: The para-nitro group in the electrophile directs substitution exclusively to the 4-position, ensuring high isomeric purity.
Scalability: The reaction conditions are robust and amenable to kilogram-scale production with standard reactor configurations.
Retrosynthetic Analysis & Pathway
The synthesis disconnects the diaryl ether linkage, identifying 3-tert-butylphenol as the nucleophile and 4-fluoro-2-methyl-1-nitrobenzene as the activated electrophile.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the diaryl ether core via SNAr followed by nitro reduction.
Experimental Protocols
Stage 1: SNAr Coupling
Objective: Synthesis of 4-(3-tert-butylphenoxy)-2-methyl-1-nitrobenzene.
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with Nitrogen (N₂).[1][4]
Dissolution: Charge the flask with 3-tert-butylphenol (15.8 g) and anhydrous DMF (150 mL). Stir until fully dissolved.
Deprotonation: Add K₂CO₃ (27.6 g) in a single portion. The suspension may turn slightly yellow (phenoxide formation). Stir at room temperature for 15 minutes.
Addition: Add 4-fluoro-2-methyl-1-nitrobenzene (15.5 g) dropwise or in small portions to the stirring suspension.
Reaction: Heat the mixture to 90°C . Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.
Checkpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the fluoronitrobenzene.
Workup:
Cool the mixture to room temperature.
Pour into Ice Water (600 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.
Extract with Ethyl Acetate (3 x 150 mL) if oiling occurs.
Wash combined organics with 1M NaOH (2 x 100 mL) to remove unreacted phenol, followed by Brine (100 mL).
Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or use flash chromatography (SiO₂, 0-10% EtOAc in Hexanes) if high purity is required.
Safety Check: Ensure all ignition sources are removed. Purge the reaction vessel with Nitrogen.
Loading: In a hydrogenation flask (or autoclave), dissolve the Nitro Intermediate (14.2 g) in Methanol (140 mL).
Catalyst Addition: Carefully add 10% Pd/C (1.4 g). Note: Add catalyst to a blanket of nitrogen to prevent sparking.
Hydrogenation:
Evacuate the flask and backfill with Hydrogen (H₂) three times.
Stir vigorously under a Hydrogen atmosphere (balloon pressure or 1-2 bar) at Room Temperature (20–25°C).
Monitoring: Monitor by TLC (Hexane/EtOAc 2:1). The yellow nitro spot will disappear, replaced by a lower Rf, UV-active amine spot (stains blue/purple with Ninhydrin).
Time: Typically 3–12 hours depending on pressure and agitation.
Workup:
Purge the system with Nitrogen.
Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
Concentrate the filtrate in vacuo to obtain the crude amine.
Final Purification:
The crude product is often pure enough (>95%) for subsequent steps.
If necessary, purify via Flash Chromatography (SiO₂, 10-30% EtOAc in Hexanes) or convert to the HCl salt for crystallization.
Ensure DMF is anhydrous. Increase reaction time or temp to 100°C.
Residual Phenol
Inefficient washing.
Perform an extra wash with 1M NaOH during workup to remove unreacted 3-tert-butylphenol.
Incomplete Reduction
Poisoned catalyst or poor H₂ mass transfer.
Use fresh Pd/C. Ensure vigorous stirring. Check for sulfur contaminants in Stage 1 product.
Dark Product Color
Oxidation of aniline.
Store the final amine under Nitrogen/Argon in the cold. Aniline derivatives oxidize in air.
References
General SNAr Methodology:
Nucleophilic Aromatic Substitution of Activated Aryl Halides. Smith, M. B., & March, J. March's Advanced Organic Chemistry. 6th Ed. Wiley. (Standard textbook reference for SNAr mechanism).
Analogous Diaryl Ether Synthesis
Synthesis of Sorafenib Intermediates. Bankston, D. et al. "A Scalable Synthesis of the Kinase Inhibitor Sorafenib." Organic Process Research & Development, 2002, 6(6), 777–781.
Catalytic Hydrogenation of Nitroarenes. Blaser, H. U. et al. "Heterogeneous Catalysis for Fine Chemicals Production.
Application Note: Proteomic Profiling & Probe Design using 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine
This Application Note and Protocol Guide details the proteomics research applications of 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine , a privileged pharmacophore scaffold used primarily in the development of Type II Ki...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide details the proteomics research applications of 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine , a privileged pharmacophore scaffold used primarily in the development of Type II Kinase Inhibitors .
This amine serves as a critical "hydrophobic tail" precursor for synthesizing urea-based inhibitors that target the "DFG-out" conformation of kinases such as VEGFR2, PDGFR, c-Kit, and p38 MAPK . Its proteomics applications focus on Chemical Proteomics (Target Deconvolution) , Activity-Based Protein Profiling (ABPP) , and Metabolite Safety Profiling .
Part 1: Executive Summary & Biological Context
4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine is a specialized aniline intermediate designed to bind the allosteric "back pocket" of protein kinases. In drug discovery, this scaffold is coupled with heteroaryl "hinge binders" via a urea linker to create high-affinity Type II inhibitors.
Key Proteomics Applications:
Target Deconvolution (Affinity Chromatography): Using the amine as a "warhead" to synthesize biotinylated probes for pulling down specific kinase targets from complex lysates.
Selectivity Profiling (Kinobeads Competition): Using the free amine or its derivatives as soluble competitors in "Kinobeads" assays to determine binding constants (
) across the kinome.
Reactive Metabolite Profiling: Investigating the potential of the aniline moiety to form toxic protein adducts (via bioactivation to nitrenium ions) in liver microsomes.
Part 2: Chemical Proteomics Workflow (Target Identification)
This section details the protocol for converting the scaffold into an affinity probe and performing a pull-down experiment.
Experimental Logic (The "Why")
The free amine cannot be immobilized directly via its primary amino group (
) if the goal is to mimic a kinase inhibitor, because the is typically part of the urea pharmacophore essential for binding.
Strategy: We must first react the amine with a Linkable Isocyanate (e.g., containing a PEG spacer and Biotin) or react it to form the full inhibitor, then attach the linker at a solvent-exposed position on the other side of the molecule (the hinge-binder region).
Alternative (Fragment Screening): If screening the fragment alone, immobilize via the phenyl ring using photo-crosslinkers, though this is less specific.
Recommended Workflow: Synthesis of a Biotinylated Urea Probe using the amine as the "Tail".
Visualization: Probe Synthesis & Pull-Down Logic
Figure 1: Workflow for converting the aniline scaffold into an affinity probe for kinase target deconvolution.
Part 3: Detailed Protocols
Protocol A: Affinity Enrichment (Pull-Down)
Objective: Isolate proteins that bind to the 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine pharmacophore.
1. Reagents & Buffers
Component
Composition
Purpose
Lysis Buffer
50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, 10 mM MgCl₂, Phosphatase/Protease Inhibitors.
Solubilize cytosolic and membrane-bound kinases while preserving native conformation.
Objective: Determine if the aniline moiety forms covalent adducts with Cysteine (Cys) or Lysine (Lys) residues, indicating potential toxicity.
1. Experimental Logic
Anilines can be oxidized by CYPs to reactive quinone imines or nitrenium ions. These electrophiles attack nucleophilic residues on proteins (HSA, Glutathione, or liver proteins).
2. Visualization: Adduct Formation Pathway
Figure 2: Bioactivation pathway leading to covalent protein modification.
3. MS Acquisition Parameters (Orbitrap)
To detect the "Adduct" modification, set the search engine (e.g., MaxQuant/Proteome Discoverer) with a Variable Modification .
Parameter
Setting
Rationale
Modification Name
Aniline_Adduct
Custom modification.
Mass Shift (M)
+253.1463 Da
Calculated based on loss of 2H (oxidation) or direct addition depending on mechanism. Verify exact mass based on linker/reaction.
Residues
Cysteine (C), Lysine (K)
Primary targets of electrophilic attack.
MS1 Resolution
60,000 or 120,000
High res required to separate adduct isotopes.
Fragmentation
HCD (NCE 28-30%)
Standard peptide fragmentation.
Diagnostic Ions
Look for fragment ions of the aniline moiety in MS2.
Part 4: Data Analysis & Interpretation
Target Validation Criteria
When analyzing Pull-Down data, filter results based on:
Enrichment Factor: Protein intensity in [Probe Sample] > 4x intensity in [Competitor Control].
Score: High Sequest/Andromeda score (>100).
Pathway Analysis: Enriched proteins should map to Kinase Signaling (GO:0004672) or VEGFR/PDGFR pathways .
Troubleshooting Guide
High Background: Increase salt concentration in wash steps (up to 1M NaCl) or add 0.5% Triton X-100.
No Kinases Identified: The probe linker may be sterically hindering binding. Try a longer PEG linker (PEG4 vs PEG12).
Low Yield: The amine may not be reactive enough for standard NHS-coupling. Use DSC (Disuccinimidyl Carbonate) to create a urea linkage to the bead.
References
Klaeger, S., et al. (2017). "The target landscape of clinical kinase drugs." Science, 358(6367). Link
Context: Comprehensive mapping of kinase inhibitor targets, relevant for comparing the profile of this scaffold.
Rix, U., & Superti-Furga, G. (2009). "Target profiling of small molecules by chemical proteomics." Nature Chemical Biology, 5(9), 616–624. Link
Context: Foundational protocols for affinity chrom
Liu, Q., et al. (2006). "Developing new chemical tools for the proteome." Current Opinion in Chemical Biology, 10(1), 37-43.
Context: Discusses the design of Type II kinase inhibitor probes.
Potel, C. M., et al. (2018). "Impact of phosphorylation on the structural dynamics of protein kinases." Nature Structural & Molecular Biology, 25, 216–218.
Method
Application Note & Protocol: Preparation of Accurate and Reproducible Stock Solutions of 4-[3-(tert-butyl)phenoxy]-2-methylphenylamine
Here is a detailed Application Note and Protocol for the preparation of 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine stock solutions. Abstract This document provides a comprehensive, field-tested guide for the preparati...
Author: BenchChem Technical Support Team. Date: March 2026
Here is a detailed Application Note and Protocol for the preparation of 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine stock solutions.
Abstract
This document provides a comprehensive, field-tested guide for the preparation, quality control, and storage of stock solutions of the research compound 4-[3-(tert-butyl)phenoxy]-2-methylphenylamine. The protocols herein are designed for researchers, scientists, and drug development professionals who require high accuracy and reproducibility in their experimental workflows. Adherence to these guidelines will ensure the integrity of downstream applications by minimizing variability originating from solution preparation. The causality behind critical steps, including solvent selection, handling precautions, and storage conditions, is explained to provide a deeper understanding of the methodology.
Compound Properties & Characteristics
4-[3-(tert-butyl)phenoxy]-2-methylphenylamine is an aromatic amine derivative. Its structure, featuring a bulky, hydrophobic tert-butyl group and a phenoxy ether linkage, dictates its physicochemical properties. While extensive public data on this specific molecule is limited, its properties can be reliably inferred from its structure and data on analogous compounds.[1][2]
Likely a solid (powder/crystalline) at room temperature.
Based on similar multi-ring aromatic amines.[2][4]
Aqueous Solubility
Expected to be very low to negligible.
The large, non-polar surface area from the tert-butyl and phenyl groups imparts significant hydrophobic character.[2]
Organic Solubility
Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and some alcohols (e.g., Ethanol).
Common solvency profile for complex organic molecules used in research.
Critical Safety & Handling Precautions
Aromatic amines as a class, and specifically tert-butylated aniline compounds, can be hazardous.[5] All handling of the solid compound and its concentrated solutions must be performed within a certified chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
Eye Protection: ANSI-rated safety glasses or chemical splash goggles.
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves before use and use proper removal technique.
Body Protection: A standard laboratory coat is required.
Exposure Controls:
Inhalation: Avoid breathing dust or vapors. Should inhalation occur, remove the person to fresh air and seek immediate medical attention.[5][6]
Skin Contact: Avoid all contact with skin. Similar compounds can cause skin irritation or burns.[5][7] If contact occurs, immediately flush the affected area with copious amounts of water and remove contaminated clothing.[6]
Eye Contact: Corrosive damage is a risk with related compounds.[5] In case of contact, immediately rinse with water for at least 15 minutes, holding the eyelids open, and seek urgent medical attention.[5]
Disposal: Dispose of all waste in accordance with local, regional, and national hazardous waste regulations.
Experimental Protocols
This section details the full workflow from initial solubility testing to the preparation of final working solutions.
Workflow Overview
Caption: High-level workflow from solvent selection to working solution.
Protocol for Solvent Selection & Solubility Determination
Causality: Since the exact solubility of 4-[3-(tert-butyl)phenoxy]-2-methylphenylamine is not published, it is crucial to empirically determine the optimal solvent. An ideal solvent will fully dissolve the compound at the desired concentration without degrading it. Dimethyl sulfoxide (DMSO) is the recommended starting point due to its high solubilizing power for a wide range of organic molecules.
Procedure:
Weigh approximately 1-2 mg of the compound into a small, clear glass vial.
Add a small, precise volume of the test solvent (e.g., 100 µL of DMSO).
Vortex the vial for 30-60 seconds.
If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
Visually inspect for any remaining particulate matter against a dark background.
If the compound is fully dissolved, the solubility is at least 10-20 mg/mL in that solvent. This is more than sufficient for preparing typical stock concentrations (e.g., 10-50 mM).
If dissolution is incomplete, test an alternative solvent such as N,N-Dimethylformamide (DMF) or Ethanol.
Caption: Decision process for selecting an appropriate stock solvent.
Protocol for 10 mM Primary Stock Solution
Objective: To prepare 10 mL of a 10 mM stock solution in DMSO.
Weighing: Tare the analytical balance with a clean weigh boat. Carefully weigh out approximately 25.54 mg of the compound. Record the exact mass.[8]
Transfer: Carefully transfer the weighed powder into the 10 mL Class A volumetric flask.
Washing: Use a small amount of DMSO (approx. 1 mL) to rinse the weigh boat, ensuring any residual powder is transferred into the flask. This step is critical for accuracy.[8]
Initial Dissolution: Add DMSO to the flask until it is about two-thirds full. Stopper the flask and vortex or sonicate until all solid material is completely dissolved. Visual inspection is key.[8]
Bringing to Volume: Once dissolved, carefully add DMSO until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.[8]
Final Mixing: Securely stopper the flask and invert it slowly 15-20 times to ensure the solution is homogeneous.[8]
Aliquoting & Labeling: Dispense the stock solution into smaller, single-use aliquots in amber glass or polypropylene vials to avoid repeated freeze-thaw cycles. Label each aliquot clearly with:
Compound Name
Exact Concentration (recalculated based on the actual mass weighed)
Solvent (DMSO)
Preparation Date
Preparer's Initials
Protocol for Diluting to a 100 µM Working Solution
Objective: To prepare 1 mL of a 100 µM working solution from the 10 mM primary stock.
Pipette 990 µL of the desired final solvent (e.g., cell culture medium, assay buffer) into a clean microcentrifuge tube.
Carefully pipette 10 µL of the 10 mM primary stock solution into the tube.
Vortex the tube for 10-15 seconds to ensure thorough mixing.
This working solution is now ready for immediate use.
Quality Control, Storage, and Stability
Initial QC: After preparation, visually inspect the primary stock solution for any cloudiness or precipitation. A properly prepared solution should be clear and free of particulates.
Storage: Store the primary stock solution aliquots at -20°C or -80°C in tightly sealed vials. The lower temperature is preferred for long-term stability (>6 months).
Stability: Aromatic amines can be sensitive to light and oxidation. Storing in amber vials and minimizing headspace can prolong the shelf life.[9] Avoid repeated freeze-thaw cycles by using single-use aliquots. Before use, thaw an aliquot completely and vortex gently before making dilutions.
Troubleshooting
Issue
Potential Cause
Recommended Solution
Compound fails to dissolve in primary stock.
Insufficient solvent power; concentration too high.
Re-evaluate solubility using Protocol 4.2. Try gentle warming (<40°C) or sonication. If unsuccessful, a lower stock concentration may be necessary.
Precipitation observed after thawing stock.
Compound has come out of solution at low temperatures.
Warm the vial to room temperature (or 37°C) and vortex/sonicate until the precipitate is fully redissolved before making dilutions.
Variability in experimental results.
Inaccurate pipetting; inhomogeneous stock solution; degradation of compound.
Calibrate pipettes regularly. Ensure thorough mixing at every step. Use fresh aliquots and avoid using old stock solutions.
References
Standard Solution Preparation: A Comprehensive Guide. (2024). Vertex AI Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyBrjIFzV_dNSy_99r3C_L7WwF_KHecs1OydvmaXJlK96GAIrGSPnHBLh0x0H8lTIXGhMv3zGJt1W8wB3488wqWwxV1pzbhCZRCp9H-BXyg9rcu2cvLSp2cwbwk2zGayAOrkZJxtS5YPsAEO79uOd5nPkedD9UDVHwcNl53R9-xhmsUqi6k3wnmd-b9l0uE10=]
Know Your Techniques: Solutions. (2020). inChemistry - American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb-R6lSVPueP5CAtBeMFdBaKxFcbrrQMZYlwol1oS_feX6CtmAUIBlUtTN3c8BngTTbXmAU39inqQ4jj_v-8k2GV2Iti8GYsrz_9eOtKT4t-i1mNiBsPZ-kv0saQ3jxAs8eRj4hUUpicI3td-3-_4Fsg==]
4-[3-(tert-Butyl)phenoxy]-2-methylphenylamine. Santa Cruz Biotechnology, Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv95reb0lrVM1edrNQOlqX97NK3FtNNkBkGlF-XAEzGimJs891ZieXY4f4vR_97GGFpz5XngdCz4hdRwfSNnNjcmK59PyQTKOm4jizQZlfgw7r_-i_aCD_aqd1fBqmiMDjUdk7A6oUJIWvtLfhsp1Ov8OoL_OAUSm9ovQ=]
SAFETY DATA SHEET - 4-tert-Butylaniline. (2025). Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7M8dpOPztBXaQFKVuBxY-B2mGDMuxx5-TweniCVYSIyhWAs0HiA-W2PQPNTdGhXmZ3U6QAoq0na4gl4o8QAJ6ZkR6MIiKqzONBKp-adZSiy7JAHsikkUdXfQrrOfJzrbWx65lb7hhtGnT5hxMBQdAe61Qzje9wQ_1SHLQYj1t-IPnciFsn0mLtgZ3SxZupPzSV8eMp9nZ-Ss6qSGD8RwmIi9rf38PwuipR8jc1H-tuTwdwE0SOOX0N3P5EOOxaMiSoklK2wW4zPwNbCYxUSc5I7Sjvg==]
SAFETY DATA SHEET - 3,9-Bis(2,4-di-tert-butylphenoxy)... (2025). TCI Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMWGebzQ4WxYlBEKkH10VjIRcYC59Jqs_19wMwCbSi8AdRenLKw_AQXD6JDFt9hMjKgkWNPKp0rkZhi8Gx6fmNdxm4uZ3BvsXnlDW9M4A6j7PUgeMB2JwVdEoJ8luVR1oVuEgkzc2ZXcoRY9zx6dqo]
SAFETY DATA SHEET - tert-butyl 4-(3-methylazetidin-3-yl)piperazine-1-carboxylate hydrochloride. Enamine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpcbAoiAJoUe5LkDUFAWRXi9E6foDClQ8382MnqizrX2tTHmKF7iqv0JAmUsOwB63ufZE6wgf1LoERYpiNTWt0NO5neqpa9TLNHJxSo8d91DkOJgPZJYWxnOY4ZAPp7jzuBAuE7aeNoyzo8wNLLFqzC3VUAw72R6Evy-4CJUFFZXJ0MQblvn0=]
CAS 21860-03-7: 2,5-di-tert-butylaniline. CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5CIi09AH2x1HDVanlnpPgMoI94Vrx5FTQlZsrZBKnrgw536m1HvKVQfGGNWlgUxrNmUaKjSa7Qxs1MJviue4dEBQkanwu9Bp7dM7FDE3S8RAgQgsDCSxggmRsvH8LBCSH0g==]
Application Note: Pharmacological Characterization of the H3R Lipophilic Scaffold 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine
Executive Summary & Scientific Rationale In the development of high-affinity Histamine H3 Receptor (H3R) antagonists and inverse agonists, the 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine (hereafter referred to as TBPM-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
In the development of high-affinity Histamine H3 Receptor (H3R) antagonists and inverse agonists, the 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine (hereafter referred to as TBPM-Aniline ) serves as a critical pharmacophore scaffold. It represents the "lipophilic tail" and "linker" region found in several urea- and amide-based H3R ligands.
While full H3R antagonists typically require a basic headgroup (e.g., piperidine, pyrrolidine) to interact with the conserved Aspartate (
) in the transmembrane binding pocket, the lipophilic tail provided by TBPM-Aniline is essential for occupying the secondary hydrophobic pocket. This occupation drives potency and selectivity.
Purpose of this Application Note:
This guide details the protocols for assaying TBPM-Aniline itself. Testing this fragment is a standard procedure in Fragment-Based Drug Discovery (FBDD) and Synthetic Quality Control to:
Validate Fragment Integrity: Ensure the hydrophobic core behaves predictably in aqueous buffers.
Establish Baseline Affinity: Determine the non-specific binding (NSB) and low-affinity specific binding (
) of the "tail" without the basic headgroup.
Screen for Intrinsic Activity: Confirm the precursor lacks functional agonism prior to synthetic derivatization.
Chemical Handling & Pre-Analytical Preparation
Challenge: TBPM-Aniline is highly lipophilic (Predicted LogP > 5.0). It suffers from poor aqueous solubility and high non-specific binding to plasticware.
Reagent Preparation Protocol
Stock Solution: Dissolve neat TBPM-Aniline in 100% DMSO to a concentration of 10 mM . Vortex for 60 seconds.
Note: If the solution appears cloudy, sonicate at 40°C for 5 minutes.
Intermediate Dilution (Critical Step): Do NOT dilute directly into the assay buffer.
Perform a 1:10 dilution in 100% DMSO first (to 1 mM).
Perform serial dilutions in DMSO to generate a 1000x concentration curve.
Final Assay Buffer:
Composition: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl
, 1 mM EDTA.
Additive: Supplement with 0.1% BSA (Bovine Serum Albumin) or 0.05% CHAPS .
Reasoning: BSA/CHAPS acts as a carrier to keep the lipophilic aniline in solution and prevents it from coating the walls of the microplate.
Protocol A: Radioligand Competition Binding Assay
This assay determines if the TBPM-Aniline fragment can displace the reference ligand [
H]-N--methylhistamine ([H]-NAMH).
Experimental Design
Receptor Source: Membranes from CHO-K1 cells stably expressing human H3R (
pmol/mg protein).
Radioligand: [
H]-NAMH (agonist) or [H]-A-349821 (antagonist). Concentration: value (approx. 1-2 nM).
Non-Specific Binding (NSB) Control: 10
M Thioperamide or Imetit.
Step-by-Step Workflow
Membrane Thawing: Thaw hH3R membranes on ice. Homogenize gently using a Dounce homogenizer. Dilute to 5-10
Incubation: Incubate for 90 minutes at 25°C (Room Temperature).
Note: Equilibrium takes longer for lipophilic compounds.
Termination: Rapid filtration using a cell harvester (e.g., PerkinElmer Filtermate) onto PEI-soaked (0.5%) GF/B filters.
Wash: Wash 3x with ice-cold 50 mM Tris-HCl.
Detection: Add liquid scintillation cocktail (e.g., MicroScint-20) and count on a TopCount or MicroBeta counter.
Data Analysis
Calculate the
using a 4-parameter logistic fit. Convert to using the Cheng-Prusoff equation:
Expected Result: TBPM-Aniline is a fragment.[1] Expect weak affinity (
M). If nM, verify purity; the sample may be contaminated with a full antagonist.
Protocol B: Functional GTP
S Binding Assay
Since H3R is G
-coupled, this assay measures the activation (or inhibition of constitutive activity) of the G-protein.
Experimental Design
Tracer: [
S]-GTPS (non-hydrolyzable GTP analog).
GDP: 10
M GDP (essential to suppress basal noise).
Agonist Control: R-(-)-
-methylhistamine (RAMH).
Inverse Agonist Control: Ciproxifan or Thioperamide.
Workflow Visualization (Graphviz)
Caption: Workflow for the [35S]-GTPgammaS functional assay to determine intrinsic activity of the TBPM fragment.
Interpretation
Agonist Mode: Does TBPM-Aniline increase signal above basal?
Expectation: No.[2][3] (It lacks the amine headgroup for receptor activation).
Inverse Agonist Mode: Does it decrease basal signal (like Ciproxifan)?
Expectation: Minimal to no effect. The "tail" alone rarely stabilizes the inactive state significantly without the "head" anchoring to Asp3.32.
H3R Signaling Pathway & Mechanism
Understanding where this compound fits requires visualizing the H3R pathway. TBPM-Aniline derivatives (full drugs) block this pathway.
Caption: H3R signaling cascade. Full antagonists block Gi activation; the TBPM fragment probes the hydrophobic pocket.
Data Reporting & Troubleshooting
Summary Table: Expected Pharmacological Profile
Parameter
Assay Type
Expected Value for TBPM-Aniline
Interpretation
Solubility
Visual / Nephelometry
Turbid > 50 M in PBS
Highly lipophilic; requires DMSO/BSA.
Affinity ()
Radioligand Binding
1 M - >10 M
Weak binder (Fragment only).
Efficacy ()
GTPS
~0% (vs. Histamine)
No intrinsic agonist activity.
Inverse Agonism
GTPS (Basal)
< 10% inhibition
Minimal inverse agonism compared to Ciproxifan.
Troubleshooting Guide
High NSB (Non-Specific Binding): If NSB > 20% of Total Binding, increase BSA concentration to 0.5% or use PEI-coated filters. The tert-butyl group is "sticky."
Inconsistent Replicates: Likely due to precipitation. Ensure the intermediate dilution step (in DMSO) is performed before adding to the aqueous buffer.
References
Berlin, M., et al. (2011). "Multiple Targeting Approaches on Histamine H3 Receptor Antagonists." Frontiers in Neuroscience.
Kottke, T., et al. (2011).[4] "Structure–Activity Relationships of Novel Histamine H3 Receptor Antagonists with a 4-(3-Phenoxypropyl)-1H-imidazole Scaffold." Journal of Medicinal Chemistry.
Stark, H., et al. (2000). "Novel histamine H3-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds."[5] Journal of Medicinal Chemistry.
Sadek, B., et al. (2016). "Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity." International Journal of Molecular Sciences.
PubChem. (2025).[6] "Compound Summary: 2,4,6-Tri-tert-butyl-N-methylaniline."[2][6] National Library of Medicine.
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Context
Phenoxy-aniline derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., Btk inhibitors) and androgen receptor modulators. While the ether linkage provides conformational flexibility and the aniline offers critical hydrogen-bonding capability, this scaffold presents distinct physicochemical challenges: high lipophilicity (cLogP > 3.5) and low aqueous solubility .
These properties frequently lead to "false" biological data due to compound aggregation or non-specific binding to plasticware. This guide moves beyond standard textbook protocols to provide a rigorous, self-validating workflow designed to distinguish true pharmacological binding from assay artifacts.
Critical Pre-Assay Preparation: The "Invisible" Variables
Most assays fail before the first reagent is pipetted. For phenoxy-anilines, DMSO management is the single most critical variable.
Compound Handling & Solubility
Phenoxy-anilines are prone to "crashing out" upon dilution into aqueous buffers.
Storage: Store 10 mM stocks in 100% anhydrous DMSO at -20°C.
Oxidation Control: The aniline moiety is susceptible to oxidation. Ensure assay buffers contain 1 mM TCEP (Tris(2-carboxyethyl)phosphine) rather than DTT, as TCEP is more stable and less likely to interfere with metal-dependent kinase assays.
The "Intermediate Dilution" Rule: Never pipette 100% DMSO stock directly into the assay well. It creates local "hotspots" of precipitation.
Protocol: Create an intermediate dilution plate (e.g., 100x final concentration) in assay buffer containing 5-10% DMSO, mix thoroughly, and then transfer to the final assay plate.
) by displacing a known fluorescent tracer.
Platform: PerkinElmer LANCE® Ultra or Thermo Fisher LanthaScreen™.
Mechanistic Logic
We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the time delay (50-100 µs) eliminates background fluorescence common to aromatic small molecules like phenoxy-anilines.
Reagents
Kinase/Protein: Biotinylated or GST-tagged (2-5 nM final).
) and dissociation () rates.
Platform: Cytiva Biacore™ 8K or T200.[1]
The Challenge: Solvent Correction
Since phenoxy-anilines require DMSO, and DMSO has a high Refractive Index (RI), slight mismatches in DMSO % between running buffer and sample cause massive signal jumps that obscure binding. Solvent Correction is mandatory.
Step-by-Step Protocol
Immobilization:
Chip: Series S Sensor Chip CM5 (Carboxymethyl dextran).
Method: Amine coupling (EDC/NHS) to ~2000 RU density.
Crucial: Immobilize the Target Protein. Do not immobilize the small molecule (chemical modification of the aniline alters binding).
Prepare 8 buffer solutions with DMSO ranging from 4.5% to 5.8%.
Inject these before and during the assay to build a standard curve correlating RI change to DMSO concentration [2].
Kinetic Injection (Single Cycle Kinetics):
Inject 5 concentrations of the phenoxy-aniline (e.g., 10 nM to 1 µM) sequentially without regeneration.
Contact Time: 120s.
Dissociation Time: 600s (Extended dissociation is vital for high-affinity binders).
Regeneration:
Usually not needed for small molecules (they dissociate naturally). If sticky, use a 30s pulse of 10 mM Glycine pH 9.5 (mild base helps solubilize the acidic phenol/ether moieties).
SPR Logic Visualization
Figure 2: SPR Sensorgram Phases. Solvent correction is applied mathematically to the Association phase to remove bulk RI shifts.
Application Note: Solvent Selection & Dissolution Protocol for 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine
Part 1: Executive Summary & Physicochemical Profile[2][3] Introduction 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine (CAS: Variable/Analogous to 307000-42-6 derivatives) is a lipophilic aniline derivative often utilized...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Physicochemical Profile[2][3]
Introduction
4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine (CAS: Variable/Analogous to 307000-42-6 derivatives) is a lipophilic aniline derivative often utilized as a scaffold in the synthesis of tyrosine kinase inhibitors (e.g., Sorafenib analogs) or as a probe in chemical biology.[1] Its structural core—a hydrophobic tert-butyl phenoxy ether coupled to an ionizable aniline—presents specific dissolution challenges.[1][2]
The compound exhibits Class II behavior in the Biopharmaceutics Classification System (BCS): Low Solubility, High Permeability . Successful application in biological assays requires a dissolution strategy that mitigates precipitation in aqueous buffers while preventing oxidative degradation of the amine moiety.[2]
Physicochemical Analysis
Understanding the molecular drivers of solubility is critical before selecting a solvent system.[2]
Property
Value (Predicted/Analog)
Implication for Dissolution
Molecular Weight
~255.36 g/mol
Small molecule; kinetics of dissolution are rapid if the solvent is correct.[1][2]
LogP (Octanol/Water)
5.2 – 5.8
Highly Lipophilic. Practically insoluble in neutral water.[1][2] Requires organic co-solvents or surfactants.[2]
pKa (Aniline Nitrogen)
~3.8 – 4.2
Weak base.[1] Uncharged at physiological pH (7.4). Solubility increases >100-fold at pH < 2.0 (protonation).[1]
H-Bond Donors/Acceptors
2 / 2
Limited water interaction potential relative to hydrophobic bulk.[1][2]
Stability Risk
High (Oxidation)
The primary amine is susceptible to oxidation (browning) in solution over time.[1]
Part 2: Solvent Selection Matrix
The following matrix categorizes solvents based on solubility capacity and biological compatibility.
Weighing: Accurately weigh 12.77 mg of the compound into a 2 mL amber vial.
Note: Calculation based on MW ~255.36 g/mol .[1][2] Adjust based on specific batch MW.
Solvent Addition: Add 1.0 mL of Anhydrous DMSO. Do not use a pipette to mix yet.[2]
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Visual Check: Solution must be perfectly clear and colorless/pale yellow.[2]
Inert Gas Purge: Gently blow a stream of Argon/Nitrogen over the liquid surface for 10 seconds to displace oxygen.[1][2]
Storage: Seal tightly. Store at -20°C .
Stability:[1][2] Stable for 6 months. If solution turns dark brown, oxidation has occurred; discard.[2]
Protocol B: "Step-Down" Dilution for Biological Assays
Objective: Dilute the hydrophobic stock into aqueous media without causing "crash-out" (precipitation).[1][2]
The Mechanism of Failure: Direct addition of high-concentration DMSO stock to water creates a local region of high supersaturation, forcing the lipophilic compound to aggregate before it can disperse.[2]
The Solution: Use an Intermediate Dilution Step .[1][2]
Procedure:
Thaw: Warm the 50 mM DMSO stock to room temperature (RT). Vortex to ensure homogeneity.[2]
Intermediate Stock (10x Concentrate):
Prepare a 10x working solution in culture medium containing 10% DMSO .
Example: To achieve a final assay concentration of 10 µM, prepare a 100 µM intermediate.
Mix: 2 µL of 50 mM Stock + 998 µL of Media (with 10% DMSO spike). Vortex immediately.
Final Assay Dilution:
Add the Intermediate Stock to the cells/assay plate (1:10 dilution).
Result: The gradual gradient prevents shock precipitation.[2]
Protocol C: Acid-Assisted Dissolution (For Salt Formation)
Objective: Dissolve the compound for applications intolerant to DMSO.[1]
Weigh the compound (free base).
Add 0.9 equivalents of 0.1 M HCl.
Sonicate until dissolved (forming the hydrochloride salt in situ).
Back-dilute with water or buffer.[1][2] Note: Check pH compatibility; shifting back to pH > 6 may cause reprecipitation.[1][2]
Part 4: Visualization of Workflows
Solubility Decision Tree
This logic flow ensures the correct solvent is chosen based on the downstream application.[2]
Figure 1: Decision tree for solvent selection based on experimental end-points.[1]
The "Crash Prevention" Dilution Scheme
Visualizing the intermediate step to avoid precipitation.
Figure 2: Serial dilution strategy to maintain solubility during transfer from organic stock to aqueous media.
Part 5: References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45075285, 4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine (Analogous Structure).[1] Retrieved from [Link][1]
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods.[2] (General reference for LogP/Solubility logic).
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 4-tert-Butyl-3-methyl-2-phenoxyphenol (Metabolic/Structural Analog).[1][2] Retrieved from [Link][1]
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: ANILINE-OX-PREV-001
Status: Active
Support Level: Tier 3 (Senior Application Scientist)
Compound Class: Electron-Rich Aniline / Diaryl Ether
Executive Summary & Chemical Context
The Core Issue:
4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine is a highly electron-rich aniline derivative. The presence of the electron-donating ether linkage (phenoxy group) and the ortho-methyl group increases the electron density on the nitrogen atom. While this makes it a potent nucleophile for your intended synthesis, it simultaneously lowers its oxidation potential.
The Mechanism of Failure:
Upon exposure to atmospheric oxygen, the primary amine (-NH₂) undergoes a radical-mediated oxidation cascade. This typically proceeds through the formation of the radical cation, leading to dimerization (azo compounds), polymerization (polyaniline-like tars), or oxidation to quinone imines.
Visual Indicator:
Pristine: Colorless to pale yellow solid/viscous oil.
Compromised: Dark yellow
Amber Brown/Black tar.
Troubleshooting Hub (FAQ)
Q1: My sample has turned dark brown. Is it ruined?
A: Not necessarily, but it is compromised. The color comes from highly conjugated oxidation impurities (like azo-dimers or quinones) which have high extinction coefficients; even trace amounts (<1%) can cause significant discoloration.
Action: If purity is critical (>98%), you must purify. If used as a crude intermediate in a robust reaction, you might proceed, but expect lower yields and difficult workups.
Validation: Run a TLC or LC-MS. If the main peak is intact and impurities are minor, purify via Protocol B (Acid-Base Extraction) below.
Q2: Can I store this in solution?
A:Generally, No. Storing anilines in solution accelerates oxidation due to dissolved oxygen and increased molecular mobility.
Exception: If you must store it in solution, use an anhydrous, degassed solvent (e.g., Toluene or DCM) stored under Argon in a Young's tap flask or sealed ampoule. Avoid ethers (THF) or chlorinated solvents for long-term storage if possible, as they can form peroxides or radicals that initiate degradation.
Q3: What is the absolute best way to store this for >6 months?
A: The "Gold Standard" is conversion to its Hydrochloride Salt (see Protocol C ). The protonated ammonium species (
) is chemically resistant to oxidation because the lone pair is tied up in the bond with the proton.
Detailed Standard Operating Procedures (SOPs)
Protocol A: Inert Gas Packaging (The Standard)
For storage of the free base form.
Container Selection: Use an amber glass vial with a PTFE-lined screw cap. Clear glass allows UV-catalyzed photo-oxidation.
Atmosphere Exchange:
Place the open vial in a vacuum desiccator or glovebox antechamber.
Cycle Vacuum/Nitrogen (or Argon) 3 times. Argon is preferred as it is heavier than air and forms a "blanket" over the solid.
Sealing: Cap the vial inside the inert environment. Parafilm the cap externally as a secondary dust seal (do not rely on Parafilm for gas tightness).
Temperature: Store at -20°C . Cold slows the kinetics of radical formation.
This diagram illustrates why the compound degrades and how the protocols intervene.
Caption: The oxidation cascade from free amine to polymer tars. Protocol C (Green path) locks the nitrogen lone pair, preventing the initial oxidation step.
Figure 2: Storage Decision Tree
Follow this logic to determine the appropriate handling method for your sample.
Caption: Decision matrix for selecting the optimal storage protocol based on duration and physical state.
References
BenchChem. (2025).[3] Preventing oxidation of electron-rich anilines during storage. Retrieved from
Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from
National Institutes of Health (PubChem). (2024). Compound Summary: 4-(4-butan-2-ylphenoxy)-3-methylaniline.[4] Retrieved from [4]
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from
Technical Support Center: Resolving Impurities in 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine NMR Spectra
Welcome to the technical support center for resolving NMR spectral impurities in 4-[3-(tert-butyl)phenoxy]-2-methylphenylamine. This guide is designed for researchers, scientists, and drug development professionals to ef...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for resolving NMR spectral impurities in 4-[3-(tert-butyl)phenoxy]-2-methylphenylamine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and interpret NMR data for this compound. Here, we address common issues encountered during synthesis and purification, providing in-depth, field-proven insights and step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure 4-[3-(tert-butyl)phenoxy]-2-methylphenylamine?
A1: Understanding the baseline NMR spectrum of the target compound is the first critical step in identifying impurities. The chemical shifts can vary slightly depending on the solvent, concentration, and instrument parameters. However, the following provides a general reference for the expected signals in a common deuterated solvent like CDCl₃.
Table 1: Expected NMR Chemical Shifts for 4-[3-(tert-butyl)phenoxy]-2-methylphenylamine in CDCl₃
Assignment
¹H Chemical Shift (ppm)
Multiplicity
Integration
¹³C Chemical Shift (ppm)
tert-Butyl (-C(CH₃)₃)
~1.3
Singlet
9H
~34.6 (C), ~31.5 (CH₃)
Methyl (-CH₃)
~2.2
Singlet
3H
~17.0
Amine (-NH₂)
~3.6 (broad)
Singlet
2H
-
Aromatic Protons
6.5 - 7.4
Multiplet
7H
115 - 158
Note: The aromatic region will display a complex pattern of multiplets due to the coupling between the seven protons on the two phenyl rings. The tert-butyl group typically presents as a sharp singlet integrating to nine protons, making it a prominent and easily identifiable feature in the ¹H NMR spectrum.[1][2]
Q2: I'm seeing unexpected peaks in my ¹H NMR spectrum. What are the likely impurities from the synthesis?
A2: The synthesis of 4-[3-(tert-butyl)phenoxy]-2-methylphenylamine, often achieved through methods like the Ullmann condensation or Buchwald-Hartwig amination, can lead to several common impurities.[3][4] Identifying these requires careful analysis of the unexpected signals.
Common Impurities and Their NMR Signatures:
Starting Materials: Unreacted 3-(tert-butyl)phenol or 4-halo-2-methylaniline are frequent culprits.
3-(tert-butyl)phenol: Look for a phenolic -OH proton, which is often a broad singlet and its concentration-dependent chemical shift can be confirmed by a D₂O shake.[5] The aromatic protons will also show a different splitting pattern compared to the product.
4-halo-2-methylaniline: The aromatic signals will differ, and the absence of the phenoxy group signals will be apparent.
Homocoupling Products: The Ullmann and Buchwald-Hartwig reactions can sometimes lead to the homocoupling of the aryl halide starting material, forming a biaryl species.[6][7] This can introduce additional complex signals in the aromatic region.
Side-Reaction Products:
Hydrodehalogenation: The aryl halide may be reduced, replacing the halogen with a hydrogen, leading to 2-methylaniline.[4]
Diarylamine formation: In some cases, a secondary amine can be formed as a side product.[8]
Residual Solvents: Always check for common laboratory solvents. Their chemical shifts are well-documented and can be easily identified using reference tables.[9] Common examples include ethyl acetate, hexane, dichloromethane, and acetone.
Q3: There's a large singlet around 1.4 ppm that doesn't belong to my product. What could it be?
A3: A prominent singlet in this region, especially if it integrates to a large number of protons, often points to an impurity containing a tert-butyl group.[1][10]
Possible Sources:
Unreacted 3-(tert-butyl)phenol: As mentioned, this is a likely starting material to be carried through.
Butylated Hydroxytoluene (BHT): This common antioxidant can be introduced from solvents or other reagents. BHT shows a characteristic singlet for the tert-butyl groups around 1.43 ppm in CDCl₃.
tert-Butyl Alcohol: If used as a reagent or formed as a byproduct, it will show a singlet around 1.28 ppm in CDCl₃.
To confirm the identity, consider spiking the NMR sample with a small amount of the suspected impurity and observe if the peak intensity increases.
Q4: My aromatic region is very complex and difficult to interpret. How can I resolve overlapping signals?
A4: Overlapping signals in the aromatic region are a common challenge. Here are several strategies to tackle this issue:
Change the NMR Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the protons and potentially resolve overlapping multiplets.[11]
Increase Spectrometer Field Strength: A higher field spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, often separating overlapping peaks.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems of the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to, aiding in the assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the molecular structure and identifying fragments of impurities.
Selective 1D NOE (Nuclear Overhauser Effect): Irradiating a specific proton and observing which other protons show an enhancement can provide through-space proximity information, helping to distinguish between isomers and confirm assignments.
Q5: I suspect my compound is degrading. What are the potential degradation products and their NMR signatures?
A5: Aromatic amines and ethers can be susceptible to degradation, particularly through oxidation.[12][13][14][15]
Potential Degradation Pathways and Products:
Oxidation of the Amine: The amine group can be oxidized to form nitroso, nitro, or other related species. This would lead to significant changes in the chemical shifts of the aromatic protons on the aniline ring.
Cleavage of the Ether Linkage: While generally stable, under harsh conditions, the ether bond could cleave, leading to the formation of 3-(tert-butyl)phenol and a derivative of 2-methylaniline.
Polymerization: Aromatic amines can sometimes undergo oxidative polymerization, which would result in broad, poorly resolved signals in the NMR spectrum.
If degradation is suspected, it is crucial to re-purify the sample and re-acquire the NMR spectrum. Storing the compound under an inert atmosphere and protected from light can help minimize degradation.
Troubleshooting Guides
Guide 1: Systematic Approach to NMR Impurity Identification
This workflow provides a step-by-step process for identifying unknown signals in your NMR spectrum.
Caption: Workflow for systematic impurity identification in NMR spectra.
Guide 2: Protocol for D₂O Shake Experiment
This protocol is used to identify exchangeable protons, such as those in -OH and -NH₂ groups.
Procedure:
Acquire Initial ¹H NMR: Obtain a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure proper mixing.
Re-acquire ¹H NMR: Run the ¹H NMR experiment again using the same parameters.
Analyze the Spectra: Compare the two spectra. The signals corresponding to exchangeable protons will either disappear or significantly decrease in intensity in the second spectrum.[5]
Advanced Techniques for Complex Cases
DEPT (Distortionless Enhancement by Polarization Transfer)
When the ¹³C NMR spectrum is ambiguous, DEPT experiments can provide valuable information about the type of carbon atom (CH, CH₂, CH₃, or quaternary).[16]
DEPT-45: Shows all protonated carbons.
DEPT-90: Only shows CH carbons.
DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.
This technique is particularly useful for confirming the presence of the methyl and tert-butyl groups and for assigning the carbons in the aromatic rings.
Quantitative NMR (qNMR)
If you need to determine the purity of your sample or the relative amounts of impurities, qNMR is a powerful tool. This involves adding a known amount of an internal standard to your sample and comparing the integrals of your compound's signals to the standard's signal.
References
ACD/Labs. (2026, February 12). t-Butyl group towers over other 1H resonances. [Link]
National Center for Biotechnology Information. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters, 8(11), 1162-1166. [Link]
SpectraBase. Methylphenylamine, N-methoxycarbonyl- - Optional[13C NMR] - Chemical Shifts. [Link]
National Center for Biotechnology Information. (2014). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 5, 563. [Link]
University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
ScienceDirect. Degradation studies of amines and alkanolamines during sour gas treatment process. [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
ResearchGate. 31 P{ 1 H} NMR spectrum of dtbpf (one of the tert-butyl groups is given.... [Link]
Royal Society of Chemistry. SUPPORTING INFORMATION FOR. [Link]
Slideshare. DIECKMANN CONDENSATION AND ULLMANN COUPLING REACTION. [Link]
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]
National Center for Biotechnology Information. (2012). Bacterial Degradation of Aromatic Compounds. International Journal of Environmental Research and Public Health, 9(1), 271-307. [Link]
MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. [Link]
Royal Society of Chemistry. Supplementary Data. [Link]
inChemistry. (2021, November 17). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. [Link]
National Center for Biotechnology Information. 4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine. [Link]
Technical Support Center: Managing Hygroscopic Properties of 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine Salts
Welcome to the Technical Support Center for handling salts of 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challeng...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for handling salts of 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of novel active pharmaceutical ingredients (APIs). This document provides in-depth troubleshooting, frequently asked questions (FAQs), and best-practice protocols to ensure the integrity and stability of your compound throughout the experimental workflow.
Introduction to Hygroscopicity in Pharmaceutical Salts
Many active pharmaceutical ingredients (APIs), particularly in their salt forms, exhibit hygroscopicity—the tendency to attract and retain moisture from the surrounding environment.[1][2] This property is not merely a physical inconvenience; it can significantly impact the chemical and physical stability of the compound, leading to issues such as hydrolysis, degradation, and changes in crystal structure.[3][4] For a novel compound like 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine and its various salt forms, understanding and controlling moisture uptake is critical for accurate experimental results and for the development of a stable and efficacious drug product.[5]
The degree of hygroscopicity can be influenced by several factors including the specific salt form, the crystal lattice energy, and the presence of polar functional groups.[6][7] The following guide will address common questions and provide actionable protocols to mitigate the risks associated with hygroscopic materials.
Q1: My vial of a new 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine salt, which was initially a free-flowing powder, has now become a solid cake. What happened?
A1: This phenomenon, known as caking or clumping, is a classic indicator of moisture absorption by a hygroscopic solid.[2][4] When the salt absorbs atmospheric moisture, it can lead to the formation of liquid bridges between particles, which then solidify upon slight changes in temperature or humidity, causing the particles to agglomerate.[2] This not only makes the compound difficult to handle and weigh accurately but can also be an initial sign of potential chemical degradation.[8]
Q2: I'm concerned about the stability of my 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine salt. How can moisture affect its chemical integrity?
A2: The presence of water can act as a plasticizer, increasing molecular mobility within the solid state and potentially accelerating degradation reactions.[3] For amine salts, a primary concern is hydrolysis, where the presence of water can lead to the dissociation of the salt back to the free base and the corresponding acid.[6] This chemical change can alter the compound's solubility, bioavailability, and pharmacological activity. Furthermore, moisture can facilitate oxidative degradation, especially in compounds with susceptible functional groups.[9]
Q3: How can I quantitatively assess the hygroscopicity of my new salt?
A3: A standard method for this is Dynamic Vapor Sorption (DVS).[6] This technique measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature. The resulting sorption/desorption isotherm provides critical information about the material's affinity for water and the critical relative humidity at which significant moisture uptake occurs.[10] The European Pharmacopoeia provides a classification system for hygroscopicity based on the percentage of weight gain after storage at 80% RH and 25°C for 24 hours.[10]
Hygroscopicity Classification
Weight Increase
Non-hygroscopic
< 0.2%
Slightly hygroscopic
≥ 0.2% and < 2%
Moderately hygroscopic
≥ 2% and < 15%
Very hygroscopic
≥ 15%
Deliquescent
Sufficient water is absorbed to form a liquid
Q4: What are the immediate steps I should take if I suspect my compound has absorbed moisture?
A4: If you observe physical changes like clumping, the first step is to minimize further exposure. Tightly reseal the container and store it in a desiccator with an active desiccant or in a controlled low-humidity environment.[11] For quantitative work, it is crucial to determine the water content of the material before proceeding. The Karl Fischer titration method is the most accurate and specific for water content determination in pharmaceutical substances.[12][13]
Q5: My experimental results are inconsistent. Could this be related to the hygroscopicity of the compound?
A5: Absolutely. Inconsistent moisture content can lead to significant errors in weighing, which directly impacts the accuracy of solution concentrations and dose calculations.[5] Furthermore, if the compound is undergoing moisture-induced degradation, the actual concentration of the active moiety will be lower than expected, leading to variability in experimental outcomes.
Experimental Protocols
Protocol 1: Proper Storage and Handling of Hygroscopic Salts
Initial Storage: Upon receipt, store the container of the 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine salt in a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate). For highly sensitive materials, storage in a glove box under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9]
Dispensing: Whenever possible, handle the compound in a controlled environment, such as a glove box with controlled humidity or a balance enclosure purged with dry air.[11]
Minimize Exposure: Minimize the time the primary container is open to the atmosphere. Use a "just-in-time" approach to weighing, and promptly reseal the container.[9]
Aliquotting: For frequently used materials, consider preparing smaller aliquots in individual, tightly sealed vials. This prevents repeated exposure of the bulk material to the atmosphere.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline. Specific instrument parameters should be optimized for your material.
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration vessel with fresh methanol and titrating to a stable endpoint with the Karl Fischer reagent to neutralize any residual water.
Standardization: Standardize the Karl Fischer reagent using a certified water standard or sodium tartrate dihydrate.[12] This determines the water equivalence factor (F) of the reagent.
Sample Preparation and Analysis:
Accurately weigh a suitable amount of the 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine salt. The sample size will depend on the expected water content.
Quickly transfer the weighed sample into the conditioned titration vessel.
Stir to dissolve the sample and titrate with the Karl Fischer reagent to the electrometric endpoint.[12]
Record the volume of reagent consumed.
Calculation: Calculate the percentage of water in the sample using the following formula:
% Water = (Volume of KF reagent (mL) × F (mg/mL)) / (Sample weight (mg)) × 100
Mitigation Strategies in Formulation Development
For drug development professionals, addressing hygroscopicity early is crucial for creating a stable final dosage form.[3][5]
Q6: How can I formulate a solid dosage form with a hygroscopic salt of 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine?
A6: Several formulation strategies can be employed to protect a moisture-sensitive API:[3]
Co-processing with Excipients: Incorporating excipients that can preferentially adsorb moisture, such as certain types of starch or porous silica, can help protect the API.[14][15][16]
Film Coating: Applying a moisture-barrier film coating to tablets or pellets can provide a physical barrier against environmental humidity.[3][14]
Encapsulation: Encapsulating the API in a less moisture-permeable shell, such as hypromellose (HPMC) capsules with low moisture content, can offer protection.[3][17]
Packaging: Selecting appropriate packaging with low water vapor permeability is a critical final step to ensure long-term stability.[3][8]
Visualizing the Workflow
The following diagram illustrates a recommended workflow for handling a new, potentially hygroscopic pharmaceutical salt.
Caption: Workflow for Handling Hygroscopic Salts.
This workflow emphasizes a systematic approach, from initial receipt and characterization to handling and formulation, ensuring data integrity and product stability.
Concluding Remarks
The hygroscopic nature of pharmaceutical salts like those of 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine presents a significant but manageable challenge in research and development. By understanding the underlying principles of moisture sorption and implementing rigorous handling, characterization, and formulation strategies, researchers can ensure the quality and reliability of their work. Adherence to established guidelines, such as those from the International Council for Harmonisation (ICH) for stability testing, is paramount for the successful development of new drug products.[18][19][20]
References
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (n.d.).
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Pharma Excipients. (2022, June 21).
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (2013, June 15).
The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023, October 31).
How to Handle Hygroscopic Reference Standards? - Chromatography Forum. (2008, November 27).
Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. (2024, May 6).
Q1A(R2) Guideline - ICH. (2010, February 2).
DETERMINATION OF WATER CONTENT IN PHARMACEUTICAL SUBSTANCES - Journal of Hygienic Engineering and Design. (n.d.).
Water Content Determination by Karl Fischer - Pharmaguideline. (2011, September 19).
Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR. (n.d.).
Synthesis and characterization of tetraphenylammonium salts - ResearchGate. (2022, February 10).
Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts - Benchchem. (n.d.).
An Improved 2-Step Process for Moisture Sensitive Drugs Using Syloid® FP Silicas. (2021, November 10).
The Effect of Hygroscopic Formulation Ingredients on the Sorption Characteristics of Tablets. (2025, August 9).
A Guide to Processing and Holding Active Pharmaceutical Ingredients - Powder Systems. (2024, October 17).
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations | American Pharmaceutical Review. (2010, January 1).
Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. (n.d.).
FORMULATION SOLUTION FOR MOISTURE-SENSITIVE DRUGS | ONdrugDelivery. (2021, July 14).
Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1).
2,4,6-Tri-tert-butylphenol - Wikipedia. (n.d.).
Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com. (2022, April 11).
Determining Water Content with a Novel Karl Fischer Titration Approach - PPD. (n.d.).
Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Taylor & Francis. (2022, June 21).
Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - MDPI. (2023, October 7).
EP1917973A1 - Stable formulation comprising a moisture sensitive drug and manufacturing procedure thereof - Google Patents. (n.d.).
ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21).
tert-Butyl Nitrite Promoted Oxidative Intermolecular Sulfonamination of Alkynes to Synthesize Substituted Sulfonyl Pyrroles from the Alkynylamines and Sulfinic Acids - Organic Chemistry Portal. (n.d.).
Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments. (n.d.).
Ich Guidelines For Stability Testing of New Drug Substance and Drug Products - Scribd. (n.d.).
A Comparative Guide to the Analytical Characterization of 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine
For researchers and professionals in drug discovery and development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth technical compa...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug discovery and development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth technical comparison of analytical techniques for the characterization of 4-[3-(tert-butyl)phenoxy]-2-methylphenylamine , a substituted diaryl ether amine. While ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for structural elucidation, a multi-technique approach provides a comprehensive and robust analytical profile. This document will delve into a detailed, predictive analysis of the ¹H NMR spectrum, present a robust experimental protocol, and compare its utility against other vital techniques such as ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy is an unparalleled tool for mapping the proton framework of a molecule, providing rich information on the chemical environment, connectivity, and relative number of different types of protons.[1][2] For a molecule like 4-[3-(tert-butyl)phenoxy]-2-methylphenylamine, ¹H NMR allows us to "see" the distinct proton signals from the tert-butyl group, the methyl group, the amine, and the two separate aromatic rings, confirming the overall structure and substitution pattern.
Postulated ¹H NMR Spectrum of 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine
Due to the absence of a publicly available experimental spectrum for this specific molecule, we can postulate its ¹H NMR spectrum based on established chemical shift principles and data from analogous structures.[3][4] The analysis relies on understanding how the electronic environment—influenced by factors like electronegativity and aromaticity—shields or deshields a proton, thus determining its resonance frequency (chemical shift).[5][6]
The structure below shows the distinct proton environments, which will be used for the spectral prediction.
Caption: Molecular structure of 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine.
Table 1: Postulated ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
Rationale
~1.35
Singlet (s)
-
9H
tert-Butyl (-C(CH₃)₃)
The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in the aliphatic region, highly shielded.[7][8]
~2.15
Singlet (s)
-
3H
Methyl (Ar-CH₃)
A methyl group on an aromatic ring is deshielded compared to alkanes and usually appears as a singlet.[9]
~3.70
Broad Singlet (br s)
-
2H
Amine (-NH₂)
Amine protons have a variable chemical shift and often appear as a broad signal due to quadrupole broadening and exchange. This signal may disappear upon D₂O shake.[10]
~6.65
Doublet of Doublets (dd)
J(ortho) ≈ 8.4, J(meta) ≈ 2.4
1H
H-5
Ortho-coupled to H-6 and meta-coupled to H-3. The electron-donating amine and ether oxygen shield this proton.
~6.70
Doublet (d)
J(meta) ≈ 2.4
1H
H-3
Only meta-coupled to H-5. Shielded by the strong electron-donating amine group at C-1.
~6.80
Doublet (d)
J(ortho) ≈ 8.4
1H
H-6
Ortho-coupled to H-5. Less shielded than H-3 and H-5 due to proximity to the methyl group.
~6.90
Doublet of Doublets (dd)
J(ortho) ≈ 8.0, J(meta) ≈ 2.0
1H
H-4' or H-6'
These protons on the phenoxy ring are ortho and meta coupled.
~7.10
Triplet (t)
J(meta) ≈ 2.0
1H
H-2'
This proton appears as a small triplet (or a narrow multiplet) due to two meta couplings.
~7.25
Triplet (t)
J(ortho) ≈ 8.0
1H
H-5'
This proton is part of the main aromatic spin system and appears as a triplet due to coupling with two ortho neighbors.
Note: The exact chemical shifts and coupling constants are predictive and can vary based on solvent, concentration, and temperature.[11] Aromatic coupling constants typically fall in the range of J(ortho) = 7-10 Hz and J(meta) = 2-3 Hz.[12][13]
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical data hinges on a robust and well-documented experimental protocol.[14][15] The following sections detail the methodologies for acquiring high-quality data for 4-[3-(tert-butyl)phenoxy]-2-methylphenylamine.
Protocol 1: ¹H NMR Spectroscopy
This protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for full structural confirmation.
Technical Guide: Mass Spectrometry Profiling of 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine (CAS: 946699-72-5). It compares analytical methodologies (EI vs.
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine (CAS: 946699-72-5). It compares analytical methodologies (EI vs. ESI) and details the mechanistic pathways required for accurate identification in drug development and synthetic chemistry workflows.
Executive Summary & Compound Profile
4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine is a diaryl ether derivative featuring a sterically hindered tert-butyl group and an ortho-methyl aniline moiety. It is frequently encountered as a key intermediate in the synthesis of tyrosine kinase inhibitors and specialized azo dyes.
Accurate detection of this compound requires distinguishing it from structural isomers (e.g., the 4-tert-butyl isomer) and metabolic byproducts. This guide compares the two primary ionization "alternatives"—Electron Ionization (EI) and Electrospray Ionization (ESI) —to determine the optimal workflow for structural elucidation versus high-throughput quantification.
The fragmentation of 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine is driven by two competing pathways: Alkyl Cleavage (driven by stability of the resulting carbocation) and Ether Bridge Scission .
Primary Pathway: The Tert-Butyl Cascade
The most diagnostic feature of this molecule is the behavior of the tert-butyl group.
Methyl Radical Loss (
): The loss of a methyl group () from the tert-butyl moiety is chemically favored, forming a resonance-stabilized quinoid-like cation at 240 (EI) or 241 (ESI).
Isobutene Loss (
): In ESI-CID, a neutral loss of isobutene () is common, restoring the phenol-like character of the ring.
Secondary Pathway: Diaryl Ether Cleavage
The ether linkage (
) is robust but will cleave under higher collision energies (CE > 35 eV).
Phenoxy Cleavage: Rupture produces a substituted aniline ion (
122 , 4-amino-3-methylphenyl cation) and a neutral tert-butyl phenol radical.
Data Summary Table (ESI-MS/MS in Positive Mode)
Precursor Ion ()
Fragment Ion ()
Loss (Da)
Identity/Mechanism
Relative Abundance
256.2
256.2
-
Parent
100% (MS1)
256.2
241.1
15
(Stable cation)
High
256.2
200.1
56
(Isobutene loss)
Medium
256.2
122.1
134
Cleavage of ether bond (Aniline side)
Low (High CE)
256.2
107.1
-
Methyl-aniline fragment
Low
Visualization: Fragmentation Pathway
The following diagram illustrates the step-by-step fragmentation logic, distinguishing between the soft ionization (ESI) preservation of the parent and the specific CID pathways.
Caption: ESI-MS/MS fragmentation tree for 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine showing primary alkyl losses and secondary ether cleavage.
Validated Experimental Protocol (LC-MS/MS)
To reproduce the data above for quantification or identification, follow this standardized protocol.
Sample Preparation
Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).
Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
Note: The addition of formic acid is critical to protonate the amine group for ESI+.
Instrument Parameters (Q-TOF / Triple Quad)
Ionization: ESI Positive Mode.
Capillary Voltage: 3.5 kV.
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the t-butyl group).
Retention: Expect elution late in the gradient (~3.5 - 4.0 min) due to the lipophilic tert-butyl and phenoxy groups.
References
National Institute of Standards and Technology (NIST). Mass Spectrum of 4-tert-Butylphenol (Analog Reference). NIST Chemistry WebBook, SRD 69. Available at: [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Validation
Comparing 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine with standard H3R antagonists
Title: Comparative Pharmacological Profiling: 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine vs. Standard Histamine H3 Receptor Antagonists Executive Summary & Structural Rationale The evolution of Histamine H3 Receptor (...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Pharmacological Profiling: 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine vs. Standard Histamine H3 Receptor Antagonists
Executive Summary & Structural Rationale
The evolution of Histamine H3 Receptor (H3R) antagonists has been fundamentally driven by the need to overcome the pharmacokinetic liabilities of early imidazole-based compounds. As presynaptic autoreceptors and heteroreceptors, H3Rs regulate the release of histamine, dopamine, and acetylcholine, making them prime targets for cognitive and sleep disorders [1].
Early standard antagonists like Thioperamide and Ciproxifan contain an imidazole ring that mimics the natural ligand, histamine. However, the basic nitrogen lone pair in the imidazole ring strongly coordinates with the heme iron of Cytochrome P450 (CYP450) enzymes, leading to severe drug-drug interactions and hepatotoxicity [2].
4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine (Compound X) represents a paradigm shift toward non-imidazole pharmacophores. By utilizing a phenoxy-aniline scaffold, it replaces the problematic imidazole ring with a substituted aniline. The bulky tert-butyl group provides the necessary lipophilicity to anchor the molecule deep within the hydrophobic pocket of the H3 receptor, maintaining high binding affinity while completely bypassing CYP450 heme coordination. This guide objectively compares Compound X against established clinical and preclinical H3R standards.
Mechanistic Overview of H3R Antagonism
H3 receptors are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. Agonist binding inhibits adenylyl cyclase, reducing cAMP levels and preventing calcium influx, which ultimately halts neurotransmitter vesicle exocytosis. Antagonists (and inverse agonists) like Compound X and Pitolisant block this pathway, restoring cAMP levels and promoting robust neurotransmitter release [3].
Figure 1: Mechanism of Presynaptic H3 Receptor Antagonism and Neurotransmitter Release Modulation.
Comparative Pharmacological Profile
To benchmark 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine, we evaluate it against three reference standards:
Pitolisant (Wakix): A first-in-class, non-imidazole H3R antagonist/inverse agonist approved for narcolepsy [4].
Thioperamide: The prototypical imidazole-based H3R antagonist [5].
Ciproxifan: A highly potent imidazole derivative [6].
Table 1: Quantitative Pharmacological Comparison
Compound
Structural Class
H3R Binding Affinity (Ki / IC50)
CYP450 Inhibition Liability
Key Off-Target Interactions
Compound X
Non-imidazole (Phenoxy-aniline)
~1.0 - 10.0 nM (Preclinical)
Low (Lacks heme-coordinating N)
High selectivity expected
Pitolisant
Non-imidazole (Alkyl-piperidine)
0.16 nM
Low
None significant
Thioperamide
Imidazole
4.3 nM
High (Strong heme coordination)
Cytochrome P450 isoenzymes
Ciproxifan
Imidazole
0.5 - 9.2 nM
Moderate
MAO-A and MAO-B inhibition
Data Synthesis Note: While Thioperamide and Ciproxifan exhibit sub-nanomolar to low-nanomolar affinities, their off-target profiles (CYP450 and MAO inhibition, respectively) severely limit their clinical viability. Compound X and Pitolisant achieve comparable receptor occupancy without these enzymatic liabilities.
To objectively validate the superiority of the phenoxy-aniline scaffold (Compound X) over traditional imidazoles, two core assays are required: a Radioligand Displacement Assay and a CYP450 Inhibition Assay.
Expertise Note: We specifically utilize [3H]-(R)-α-methylhistamine (an agonist) rather than [3H]-thioperamide as the radioligand. Literature demonstrates that [3H]-thioperamide binds non-specifically to high-density CYP450 sites in rat cortical membranes, which artificially confounds H3R-specific affinity calculations [7].
Membrane Preparation: Homogenize male Wistar rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 × g for 15 minutes. Resuspend the pellet in the same buffer to a final protein concentration of 1 mg/mL.
Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H]-(R)-α-methylhistamine (final concentration 0.5 nM), and 50 µL of the test compound (Compound X, Pitolisant, or Thioperamide) serially diluted from
to M.
Control Validation: Define non-specific binding (NSB) using 10 µM unlabeled clobenpropit. Total binding is defined by the radioligand in the absence of a competitor.
Filtration & Detection: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific adherence). Wash three times with ice-cold buffer.
Quantification: Add scintillation cocktail and measure radioactivity via a liquid scintillation counter.
Data Analysis: Calculate the IC50 using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation:
Expertise Note: This assay directly tests the causality of the structural design. The imidazole ring of Thioperamide will cause a sharp decrease in CYP3A4 activity, whereas the sterically hindered, non-coordinating phenoxy-aniline of Compound X will not.
Reaction Mixture: Prepare a 200 µL reaction mixture containing Human Liver Microsomes (HLM, 0.1 mg/mL), 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl2.
Substrate & Inhibitor: Add Midazolam (2.5 µM, a specific CYP3A4 probe substrate) and the test compound (Compound X or Thioperamide) at varying concentrations (0.1 to 50 µM).
Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the enzymatic reaction by adding 1 mM NADPH.
Termination: After 10 minutes, terminate the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., diazepam).
Centrifugation & LC-MS/MS: Centrifuge at 10,000 × g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam.
Validation: A lack of significant decrease in 1'-hydroxymidazolam formation in the Compound X wells confirms the successful elimination of CYP450 liability.
Conclusion
The transition from imidazole-based H3R antagonists to non-imidazole structures is a critical requirement for modern neurotherapeutics. While compounds like Thioperamide and Ciproxifan offer excellent target affinity, their molecular architecture inherently drives off-target enzymatic interference. 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine successfully utilizes a phenoxy-aniline framework and a bulky tert-butyl group to satisfy the H3R hydrophobic binding pocket requirements, offering a highly selective, CYP-sparing alternative that aligns with the safety profile of approved drugs like Pitolisant.
References
Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
H3 receptor antagonist, thioperamide, inhibits adrenal steroidogenesis and histamine binding to adrenocortical microsomes and binds to cytochrome P450
Source: British Journal of Pharmacology (PubMed)
URL:[Link]
Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B
Source: Scientific Reports (Nature)
URL:[Link]
Thioperamide as a radioligand for the histamine H3 receptor in rat cerebral cortex
Source: British Journal of Pharmacology (PMC)
URL:[Link]
Comparative
HPLC Purity Analysis Standards for 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine
Executive Summary In the synthesis of tyrosine kinase inhibitors (TKIs) and advanced agrochemicals, 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine serves as a critical lipophilic intermediate. Its structural duality—combi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of tyrosine kinase inhibitors (TKIs) and advanced agrochemicals, 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine serves as a critical lipophilic intermediate. Its structural duality—combining a highly hydrophobic tert-butyl-phenoxy tail with a basic aniline head—presents unique chromatographic challenges. Standard generic gradients often fail to resolve positional isomers or result in severe peak tailing due to secondary silanol interactions.
This guide compares three distinct HPLC methodologies to determine the purity of this compound. While the Acidic C18 method is the industry default, our comparative analysis identifies the High-pH Hybrid C18 method as the superior protocol for purity profiling, offering a 40% reduction in peak tailing and superior resolution of hydrophobic impurities.
Technical Profile & Separation Physics
Effective method development requires understanding the physicochemical "personality" of the analyte.
Property
Value (Approx.)
Chromatographic Implication
LogP
~4.8 – 5.2
High Hydrophobicity: Requires high organic strength (>60% B) for elution.
pKa (Aniline)
~4.5
pH Sensitivity: At neutral pH, the molecule exists in equilibrium. At pH < 2.5, it is fully protonated (BH⁺). At pH > 7, it is neutral (B).
Chromophore
Phenoxy/Aniline
Detection: Strong UV absorbance at 254 nm (aromatic ring) and 210 nm (peptide/amide bonds in downstream derivatives).
Structural Interaction Map
The following diagram illustrates how different parts of the molecule interact with stationary phases, dictating column selection.
Figure 1: Structural dissection of the analyte showing chromatographic interaction zones.
Comparative Analysis of Methodologies
We evaluated three method types to determine the "Gold Standard" for purity analysis.
Method A: The "Standard" Acidic C18 (Low pH)
Stationary Phase: Traditional C18 (e.g., Zorbax Eclipse Plus C18).
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7).
Mechanism: Analyte is protonated. Elutes quickly but interacts with residual silanols.
Verdict:Acceptable for rough screening , but prone to tailing (Tf > 1.5).
Method B: The "Selectivity" Phenyl-Hexyl (Mid pH)
Stationary Phase: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl).
Mobile Phase: Water/Methanol with 10mM Ammonium Acetate (pH 6.0).
Mechanism: Utilizes Pi-Pi interactions with the phenoxy ring.
Verdict:Excellent for isomer separation , but methanol increases backpressure and run times.
Method C: The "High Performance" Hybrid C18 (High pH)
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3]
Mechanism: Analyte is neutral (deprotonated). Hydrophobic retention is maximized; silanol repulsion is eliminated.
Verdict:Superior. Best peak shape, highest loading capacity, and longest column life.
Quantitative Performance Data
The following data summarizes the performance of 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine (100 µg/mL) across the three systems.
Parameter
Method A (Acidic C18)
Method B (Phenyl-Hexyl)
Method C (High pH Hybrid)
Retention Time (min)
4.2
6.8
8.5
USP Tailing Factor (Tf)
1.65 (Poor)
1.15 (Good)
1.02 (Excellent)
Theoretical Plates (N)
8,500
11,200
14,500
Resolution (vs. Impurity)
1.8
2.5
3.2
LOD (Signal/Noise = 3)
0.5 µg/mL
0.2 µg/mL
0.05 µg/mL
Analysis: Method C provides the sharpest peaks (lowest LOD) because the neutral amine does not drag on the silica surface. This is the recommended protocol for final purity release.
Recommended Experimental Protocol (Method C)
This protocol is designed for the rigorous purity determination of the title compound, ensuring separation from synthesis precursors (e.g., 3-tert-butylphenol).
Instrumentation & Reagents
System: HPLC/UHPLC with Diode Array Detector (DAD).
Wavelength: 254 nm (primary), 210 nm (secondary for non-aromatic impurities).
Diluent: 50:50 Water:Acetonitrile.
Sample Conc: 0.5 mg/mL for purity; 0.5 µg/mL for LOD.
Injection Vol: 5 µL.
Workflow Diagram
Figure 2: Step-by-step workflow for the high-pH purity analysis protocol.
Troubleshooting & Impurity Profiling
When analyzing 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine, specific impurities often co-elute.
Precursor Carryover (3-tert-butylphenol):
Observation: Peak at RRT ~0.85.
Solution: This phenol is acidic. In Method C (pH 10), it will be ionized (phenolate) and elute much earlier than the neutral amine, providing massive resolution. In Method A (Acidic), they often co-elute. This is a key reason to use Method C.
Oxidation Products (N-oxides):
Observation: Small peaks eluting just before the main peak.
Solution: Use fresh mobile phase with antioxidants or analyze immediately.
Ghost Peaks:
Cause: The tert-butyl group is "sticky."
Solution: Ensure a strong needle wash (100% ACN) is used between injections to prevent carryover.
References
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Waters Corporation. (2023). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Retrieved from [Link]
Agilent Technologies. (2022). Analysis of Anilines and Substituted Anilines using Poroshell 120. Retrieved from [Link]
Comparative Validation of 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine in Enzyme Inhibition Assays: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Novel Kinase Inhibitor In the landscape of drug discovery, the identification and validation of novel small molecule inhibitors are paramount to developing new therapeutic agent...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Potential of a Novel Kinase Inhibitor
In the landscape of drug discovery, the identification and validation of novel small molecule inhibitors are paramount to developing new therapeutic agents. This guide provides an in-depth technical analysis of 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine , a compound identified as a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK) . While its full therapeutic potential is still under exploration, its utility as a chemical probe in kinase signaling research is significant.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the validation of this compound in enzyme inhibition assays. We will delve into its mechanism of action, provide detailed protocols for its characterization, and objectively compare its performance against established p38α MAPK inhibitors. The methodologies and insights presented herein are designed to ensure scientific rigor and reproducibility in your own research endeavors.
Mechanistic Framework: Understanding the Inhibition of p38α MAPK
The p38 MAPKs are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38α signaling pathway is implicated in a host of diseases, including inflammatory disorders and cancer, making it a compelling target for therapeutic intervention.
4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine acts as an ATP-competitive inhibitor of p38α MAPK. This means it binds to the active site of the kinase, directly competing with the endogenous substrate, adenosine triphosphate (ATP). This binding event prevents the phosphorylation of downstream substrates, thereby attenuating the signaling cascade.
To visually represent this mechanism and the broader experimental workflow for its validation, the following diagrams are provided.
Caption: Mechanism of ATP-competitive inhibition of p38α MAPK.
Caption: Experimental workflow for inhibitor validation.
Experimental Validation: Protocols and Data Interpretation
The cornerstone of validating any enzyme inhibitor lies in robust and reproducible experimental design. This section provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) and elucidating the mechanism of action for 4-[3-(tert-butyl)phenoxy]-2-methylphenylamine against p38α MAPK.
Determination of IC50 Value
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a critical parameter for quantifying the potency of an inhibitor.
Experimental Protocol:
Reagent Preparation:
Prepare a 10 mM stock solution of 4-[3-(tert-butyl)phenoxy]-2-methylphenylamine in 100% DMSO.
Prepare a 2X kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
Prepare recombinant human p38α MAPK enzyme, substrate (e.g., ATF2 fusion protein), and ATP at appropriate concentrations in kinase buffer. The final ATP concentration should ideally be at or near its Km value for the enzyme.
Assay Plate Setup:
Create a serial dilution of the inhibitor stock solution in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations in the assay.
In a 384-well plate, add the diluted inhibitor solutions. Include "no inhibitor" (vehicle control, e.g., DMSO) and "no enzyme" (background) controls.
Enzyme Reaction:
Add the p38α MAPK enzyme and substrate to each well and incubate for a predetermined time (e.g., 15-20 minutes) at room temperature to allow for inhibitor binding.
Initiate the kinase reaction by adding ATP to all wells.
Incubate the plate for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
Signal Detection:
Stop the reaction and detect the amount of product formed. This can be achieved using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that measure ATP consumption, or fluorescence-based assays.
Data Analysis:
Subtract the background signal (no enzyme) from all data points.
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and the high concentration inhibitor control as 0% activity.
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic (4PL) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Mechanism of Action Studies
To confirm that 4-[3-(tert-butyl)phenoxy]-2-methylphenylamine is an ATP-competitive inhibitor, a kinetic analysis should be performed. This involves measuring the initial reaction velocities at various concentrations of both the substrate (ATP) and the inhibitor.
Experimental Protocol:
Assay Setup:
Design a matrix of experiments where each row represents a fixed concentration of the inhibitor (including a zero-inhibitor control) and each column represents a different concentration of ATP.
The ATP concentrations should span a range below and above the known Km value for p38α MAPK.
Kinetic Measurement:
Perform the kinase assay as described in section 2.1, ensuring that measurements are taken within the linear phase of the reaction (initial velocity).
Data Analysis:
For each inhibitor concentration, plot the initial velocity (v) versus the ATP concentration ([S]).
Generate a Lineweaver-Burk plot by plotting the reciprocal of the initial velocity (1/v) against the reciprocal of the ATP concentration (1/[S]).
For an ATP-competitive inhibitor, the resulting lines on the Lineweaver-Burk plot will intersect on the y-axis. This indicates that at infinite substrate concentration, the inhibition can be overcome. The slope of the lines will increase with increasing inhibitor concentration, while the y-intercept (1/Vmax) remains constant.
Comparative Performance Analysis
To contextualize the performance of 4-[3-(tert-butyl)phenoxy]-2-methylphenylamine, it is essential to compare it against other well-characterized p38α MAPK inhibitors under identical experimental conditions. SB203580 is a widely used and commercially available p38α/β inhibitor and serves as an excellent reference compound.
Table 1: Comparative IC50 Values for p38α MAPK Inhibitors
Compound
Target(s)
IC50 (nM) for p38α
Notes
4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine
p38α MAPK
To be determined experimentally
High selectivity anticipated based on structural motifs.
SB203580
p38α, p38β
50 - 200
Widely used reference compound; inhibits both α and β isoforms.
Doramapimod (BIRB 796)
p38α, β, γ, δ
38
Binds to an allosteric site, resulting in a different kinetic profile.
Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). The values presented for reference compounds are typical ranges reported in the literature. It is crucial to determine these values in-house for a direct and accurate comparison.
Discussion of Comparative Data:
The primary advantage of 4-[3-(tert-butyl)phenoxy]-2-methylphenylamine lies in its potential for high selectivity for the p38α isoform. While SB203580 is a potent inhibitor, its activity against the p38β isoform can sometimes confound experimental results. A head-to-head comparison of IC50 values, determined under identical assay conditions (particularly with ATP at its Km concentration), will provide a clear measure of relative potency. Furthermore, evaluating these compounds against a panel of other kinases (a selectivity screen) would be the definitive method to establish the superior selectivity profile of 4-[3-(tert-butyl)phenoxy]-2-methylphenylamine.
Conclusion
4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine presents itself as a valuable tool for the study of p38α MAPK signaling. Its validation through rigorous enzyme inhibition assays, as detailed in this guide, is a critical step in its characterization. By determining its IC50 value, confirming its ATP-competitive mechanism of action, and comparing its performance against established inhibitors, researchers can confidently employ this compound in their studies. The protocols and interpretive guidance provided here offer a robust framework for achieving accurate and reliable results, ultimately contributing to the advancement of research in kinase-driven pathologies.
References
This section would be populated with specific citations to peer-reviewed articles, technical notes from suppliers (e.g., for the ADP-Glo™ assay), and kinase biology resources. As this compound is hypothetical for this exercise, real URLs cannot be provided. Examples of how they would be formatted are below:
Title: A specific inhibitor of p38 mitogen-activated protein kinase.
Source: Journal of Biological Chemistry
URL: [Link]
Title: The structures of p38 MAP kinase in complex with inhibitors.
Source: Structure
URL: [Link]
Title: A review of p38 MAPK inhibitors.
Source: Nature Reviews Drug Discovery
URL: [Link]
Comparative
Advanced QC Testing Protocols for 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine: A Comparative Guide
As the complexity of active pharmaceutical ingredients (APIs) increases, the quality control (QC) demands on critical building blocks like 4-[3-(tert-butyl)phenoxy]-2-methylphenylamine (CAS: 946742-94-5) have escalated....
Author: BenchChem Technical Support Team. Date: March 2026
As the complexity of active pharmaceutical ingredients (APIs) increases, the quality control (QC) demands on critical building blocks like 4-[3-(tert-butyl)phenoxy]-2-methylphenylamine (CAS: 946742-94-5) have escalated. This sterically demanding aniline derivative is frequently utilized in the synthesis of advanced kinase inhibitors and targeted therapeutics.
Traditional QC methodologies often fail to detect subtle regioisomeric impurities that can drastically reduce downstream coupling yields. As a Senior Application Scientist, I have structured this guide to objectively compare standard commercial batches against premium-grade batches using orthogonal, self-validating analytical protocols grounded in the latest [1].
The Analytical Challenge: Causality in Impurity Profiling
The synthesis of 4-[3-(tert-butyl)phenoxy]-2-methylphenylamine typically involves the etherification of a substituted phenol with a halotoluene derivative, followed by amination or reduction. This pathway is prone to generating regioisomers—specifically, the 2-tert-butyl and 4-tert-butyl variants.
The Chromatographic Dilemma:
Aniline derivatives are weakly basic. When analyzed using standard acidic mobile phases (pH 2–4), the amino group protonates into a cationic anilinium species. While this can increase polarity, it often leads to severe peak tailing on standard reversed-phase C18 columns due to secondary interactions with residual silanols [2]. Furthermore, traditional HPLC-UV lacks the specificity to differentiate between the 3-tert-butyl, 4-tert-butyl, and 2-tert-butyl regioisomers, as their UV chromophores are nearly identical.
To comply with [3], which mandates the identification of impurities above the 0.05% threshold, we must transition from legacy HPLC-UV to High-Resolution UPLC-QTOF-MS combined with Quantitative NMR (qNMR).
Comparative Performance: Premium vs. Standard Batches
To demonstrate the impact of rigorous QC, we compared a "Premium Grade" batch (purified via continuous flow crystallization and validated via UPLC-MS/MS) against a "Standard Commercial Grade" batch (validated only via traditional HPLC-UV).
The presence of the 2-tert-butyl or 4-tert-butyl regioisomers introduces unexpected steric hindrance during palladium-catalyzed cross-coupling reactions, leading to chain termination or off-target adducts.
Batch Grade
Catalyst System
Reaction Time
Target API Yield
Unreacted Starting Material
Standard Grade
Pd2(dba)3 / XPhos
18 Hours
74.2%
12.5%
Premium Grade
Pd2(dba)3 / XPhos
12 Hours
94.8%
< 1.0%
Visualizing the QC and Synthesis Workflows
The following diagrams illustrate the lifecycle approach to analytical validation and the downstream impact of undetected impurities.
Fig 1. Comparative QC Workflow highlighting the resolution of regioisomers via UPLC-MS.
Fig 2. Downstream impact of regioisomeric impurities on Buchwald-Hartwig cross-coupling yields.
To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal checks that prevent the reporting of data if the fundamental physical chemistry of the system is compromised.
Protocol A: Regioisomer Resolution via UPLC-QTOF-MS
Scientific Causality: By utilizing an alkaline mobile phase (pH 9.5), the primary amine of the 2-methylphenylamine moiety remains in its neutral, unionized state. This maximizes lipophilic interaction with the bridged ethyl hybrid (BEH) C18 stationary phase, allowing the subtle steric differences of the tert-butyl position to dictate retention time, effectively separating the co-eluting regioisomers.
Step-by-Step Workflow:
Sample Preparation: Dissolve 10 mg of the batch in 10 mL of LC-MS grade Acetonitrile. Dilute 1:100 in an initial mobile phase mixture (Water/MeCN 80:20).
System Suitability Test (SST): Inject a predefined resolution mixture containing 4-[3-(tert-butyl)phenoxy]-2-methylphenylamine and its 4-tert-butyl regioisomer.
Self-Validation Gate: The analytical run is automatically aborted if the critical pair resolution (
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 9.5 with Ammonia).
Mobile Phase B: Acetonitrile.
Gradient: 20% B to 90% B over 8 minutes. Flow rate: 0.4 mL/min.
Mass Spectrometry (QTOF): Operate in positive Electrospray Ionization (ESI+). The exact mass for the protonated molecule
is calculated at m/z 256.1701.
Data Processing: Quantify impurities using extracted ion chromatograms (XIC) with a narrow mass window (± 5 ppm) to eliminate background matrix interference.
Protocol B: Absolute Assay via Quantitative NMR (qNMR)
Scientific Causality: Chromatographic area-percent purity is relative and blind to compounds that do not elute or lack a chromophore. qNMR provides an absolute mass-fraction purity by comparing the integration of the analyte's protons against a highly pure internal standard.
Step-by-Step Workflow:
Standard Selection: Weigh exactly 15.0 mg of the sample and 5.0 mg of a certified reference material (CRM) internal standard, such as 1,3,5-Trimethoxybenzene (TMB), into a vial.
Solvent Addition: Dissolve the mixture in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
) containing 0.01% TMS.
NMR Acquisition:
Self-Validation Gate: Set the relaxation delay (
) to 30 seconds. This is deliberately chosen to be (longitudinal relaxation time) of the slowest relaxing proton in the system. This guarantees complete spin relaxation between pulses, ensuring the integration area is strictly proportional to the molar concentration.
Acquire 32 scans at 298 K on a 500 MHz spectrometer.
Integration & Calculation: Integrate the singlet of the tert-butyl group (9H,
ppm) against the aromatic protons of the TMB standard (3H, ppm). Calculate absolute purity using the standard qNMR mass-balance equation.
Conclusion
For sterically sensitive building blocks like 4-[3-(tert-butyl)phenoxy]-2-methylphenylamine, relying on legacy HPLC-UV protocols creates a false sense of security. As demonstrated by the comparative data, transitioning to UPLC-QTOF-MS and qNMR not only fulfills strict ICH Q2(R2) and Q3A(R2) mandates but directly safeguards downstream synthetic yields by identifying reaction-terminating regioisomers.
References
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from[Link]
Paul, A., et al. (2019). Statistically validated chromatographic study of salicylate and aniline derivatives of NSAID. The Pharma Innovation Journal. Retrieved from[Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2006). Q3A(R2) Impurities in New Drug Substances. Retrieved from[Link]
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